molecular formula C7H6N2OS B7805769 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Numéro de catalogue: B7805769
Poids moléculaire: 166.20 g/mol
Clé InChI: IAAFTUOIPKKJAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents. Its significant research value lies primarily in the field of oncology, where it is utilized to design potent small-molecule inhibitors. This core structure is integral to compounds investigated as inhibitors of tubulin polymerization, specifically targeting the colchicine binding site; this mechanism disrupts microtubule dynamics, leading to antiproliferative effects and making it a promising candidate for the development of vascular disrupting agents . Furthermore, derivatives built upon this scaffold have shown compelling cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancers . The structural similarity of the thienopyrimidine core to purines makes it an attractive bioisostere, facilitating interactions with critical biological targets such as the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K), which are heavily implicated in cancer cell survival and proliferation pathways . As such, this compound provides a fundamental building block for researchers engaged in structure-activity relationship (SAR) studies, lead optimization, and the discovery of new molecular entities targeting various kinases and enzymes in cancer and other disease areas.

Propriétés

IUPAC Name

2-methyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAFTUOIPKKJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Utility, Synthesis, and Medicinal Chemistry Applications

Part 1: Executive Summary

2-Methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 18678-13-2) represents a "privileged structure" in modern drug discovery. As a bioisostere of quinazolin-4-one and purine, this scaffold allows researchers to exploit established binding modes of ATP-competitive inhibitors while altering physicochemical properties (solubility, lipophilicity) and intellectual property (IP) space.

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis from methyl 3-aminothiophene-2-carboxylate , its utility as a core for kinase inhibitor design (EGFR, PI3K, CDK), and the specific protocols required for its laboratory generation and handling.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

The thieno[3,2-d]pyrimidine core is distinguished by the fusion of a thiophene ring to a pyrimidine ring across the C2-C3 bond of the thiophene. The [3,2-d] isomer indicates the sulfur atom is oriented adjacent to the ring fusion carbon C7 (purine numbering analogy), contrasting with the [2,3-d] isomer derived from 2-aminothiophene precursors.

Table 1: Physicochemical Specifications

PropertySpecification
CAS Number 18678-13-2
IUPAC Name 2-methyl-3H-thieno[3,2-d]pyrimidin-4-one
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 220–224 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in water
pKa (Calculated) ~8.5 (Amide/Enol acidity)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Part 3: Synthetic Pathways & Mechanism

The synthesis of CAS 18678-13-2 is a classic example of heterocyclic ring closure. The most robust route involves the "Niementowski-type" condensation or a stepwise acetylation-cyclization sequence starting from methyl 3-aminothiophene-2-carboxylate .

Mechanistic Insight

The transformation requires the installation of a two-carbon bridge (C2 and N3 of the pyrimidine ring) onto the amino-ester backbone.

  • Nucleophilic Attack: The exocyclic amine of the thiophene attacks the electrophilic carbon of the reagent (acetonitrile or acetic anhydride).

  • Cyclization: The ester carbonyl is attacked by the newly formed nitrogen species (or ammonia in the second step), expelling methanol and closing the pyrimidine ring.

Diagram 1: Synthetic Logic Flow (DOT)

Synthesis_Pathway Precursor Methyl 3-aminothiophene- 2-carboxylate (CAS 22288-78-4) Reagent_A Route A: Acetonitrile / HCl (gas) Precursor->Reagent_A Direct Cyclization Reagent_B Route B: 1. Ac2O 2. NH4OAc Precursor->Reagent_B Stepwise Product 2-Methylthieno[3,2-d] pyrimidin-4(3H)-one (CAS 18678-13-2) Reagent_A->Product Reflux/HCl Intermediate Intermediate: N-Acetyl-3-aminothiophene- 2-carboxylate Reagent_B->Intermediate Acetylation Intermediate->Product Cyclization (NH3)

Caption: Dual synthetic pathways for CAS 18678-13-2. Route A represents the direct 'one-pot' method; Route B is the stepwise acetylation-cyclization.

Part 4: Experimental Protocols

Note: These protocols are designed for a research laboratory setting. Standard PPE (gloves, goggles, fume hood) is mandatory.

Protocol A: Stepwise Synthesis (Recommended for Purity)

This method is preferred for higher purity as it avoids the harsh conditions of HCl gas saturation.

  • Acetylation:

    • Charge a 100 mL Round Bottom Flask (RBF) with Methyl 3-aminothiophene-2-carboxylate (1.57 g, 10 mmol).

    • Add Acetic Anhydride (5 mL, excess) and catalytic Pyridine (2 drops).

    • Reflux at 100°C for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting amine is consumed.

    • Cool to room temperature. Pour into ice water (50 mL). The intermediate (N-acetyl derivative) will precipitate. Filter and dry.

  • Cyclization:

    • Dissolve the dried N-acetyl intermediate in Ethanol (20 mL).

    • Add Ammonium Acetate (3.85 g, 50 mmol) or 25% aqueous Ammonia (10 mL).

    • Reflux for 4–6 hours. The ester group reacts with ammonia to form the amide, which spontaneously cyclizes.

    • Workup: Cool the mixture. The product, 2-methylthieno[3,2-d]pyrimidin-4(3H)-one, often precipitates as a white solid. If not, concentrate the solvent to 50% volume and cool.

    • Purification: Recrystallize from Ethanol/DMF.

    • Validation: 1H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 7.40 (d, 1H, Thiophene), 8.05 (d, 1H, Thiophene), 12.40 (br s, 1H, NH).

Protocol B: Direct Cyclization (Niementowski Variation)
  • Dissolve Methyl 3-aminothiophene-2-carboxylate (10 mmol) in dry Acetonitrile (20 mL).

  • Bubble dry HCl gas through the solution for 15–20 minutes (exothermic).

  • Seal the vessel and heat to reflux for 6–8 hours.

  • Workup: Pour into ice water. Neutralize with saturated NaHCO3 to pH 7. Collect the precipitate.

Part 5: Medicinal Chemistry & SAR Applications[5][6]

The 2-methylthieno[3,2-d]pyrimidin-4(3H)-one scaffold is a versatile template.[1] The C4-carbonyl is a "handle" for chlorination (using POCl3) to yield the 4-chloro derivative , a critical intermediate for nucleophilic aromatic substitution (SNAr) with amines.

Key Pharmacophore Interactions:

  • N3/C4-O: Acts as the H-bond donor/acceptor pair, mimicking the hinge-binding motif of Adenine in kinase pockets.

  • Thiophene Ring: Provides lipophilic bulk and

    
    -stacking interactions (e.g., with the gatekeeper residue in kinases).
    
  • C2-Methyl: Can be extended to larger alkyl/aryl groups to probe the solvent-exposed region or ribose-binding pocket.

Diagram 2: Pharmacophore & SAR Map (DOT)

SAR_Map Core 2-Methylthieno[3,2-d] pyrimidin-4(3H)-one Site_C4 C4 Position (Carbonyl) Target for Chlorination (POCl3) -> SNAr with Anilines Core->Site_C4 Site_N3 N3/C4 Motif Hinge Binder (H-bond Donor/Acceptor) Bioisostere to Quinazoline N1/C2 Core->Site_N3 Site_C2 C2 Position (Methyl) Solvent Front Interaction Steric Tolerance Zone Core->Site_C2 Site_Thiophene Thiophene Ring Lipophilic Pocket Filler Pi-Stacking Interactions Core->Site_Thiophene App_Kinase Kinase Inhibition (EGFR, PI3K, CDK7) Site_C4->App_Kinase Site_N3->App_Kinase App_Microbial Antimicrobial (DNA Gyrase Inhibition) Site_Thiophene->App_Microbial

Caption: Structure-Activity Relationship (SAR) mapping of the thieno[3,2-d]pyrimidine scaffold, highlighting key zones for derivatization.

Part 6: Safety & Handling (MSDS Summary)
  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Handling: Avoid dust formation. Use local exhaust ventilation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Part 7: References
  • Synthesis of Thieno[3,2-d]pyrimidines: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity.[4][5] (2025).[6] MDPI.

  • Precursor Utility: Methyl 3-amino-2-thiophenecarboxylate Properties & Reactions.[7] Sigma-Aldrich Product Guide.

  • Biological Activity: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry.[1][6] (2019). European Journal of Medicinal Chemistry.

  • Safety Data: 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one SDS. PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Technical Guide: Thieno[3,2-d]pyrimidin-4-one Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Thieno[3,2-d]pyrimidin-4-one scaffold represents a cornerstone in modern heterocyclic medicinal chemistry. As a bioisostere of purines and quinazolinones, it offers a privileged structure for interacting with ATP-binding pockets of kinases and phosphodiesterases.

This technical guide provides a rigorous analysis of the scaffold's synthesis, structure-activity relationships (SAR), and biological applications, designed for immediate application in drug discovery workflows.

Structural Philosophy & Bioisosterism

The thieno[3,2-d]pyrimidin-4-one core is a fused bicyclic system comprising a thiophene ring annulated to a pyrimidin-4-one. Its utility stems from its ability to mimic the adenine pharmacophore found in ATP, making it an ideal scaffold for designing competitive inhibitors of enzymes that utilize ATP or cGMP/cAMP.

  • Bioisosteric Replacement: It serves as a scaffold hop from quinazolin-4-ones (e.g., Idelalisib analogs) or purines . The sulfur atom in the thiophene ring alters the electron density and lipophilicity (LogP) compared to the benzene ring in quinazolines, often improving membrane permeability and metabolic stability.

  • H-Bonding Potential: The N3-H and C4=O motif acts as a donor-acceptor pair, crucial for binding to the "hinge region" of kinase domains (e.g., interacting with the backbone amide of the gatekeeper residue).

Synthetic Architecture: The Gewald Strategy

The most robust route to this scaffold is the Gewald Reaction followed by cyclization. This approach is preferred over pyrimidine-annulation because it allows for facile introduction of diversity at the thiophene positions (C6/C7) early in the synthesis.

Core Synthesis Workflow

The synthesis typically proceeds in three phases:

  • Gewald Reaction: Formation of the 2-aminothiophene-3-carboxylate precursor.[1]

  • Cyclocondensation: Formation of the pyrimidinone ring.[1]

  • Divergent Functionalization: Activation of the C4-position (via chlorination) for nucleophilic aromatic substitution (

    
    ).
    
Visualization: Synthetic Pathway

SynthesisPath Start Ketone/Aldehyde + Activated Nitrile Gewald Gewald Reaction (S8, Base) Start->Gewald Step 1 Thiophene 2-Aminothiophene- 3-carboxylate Gewald->Thiophene Yield: 60-90% Cyclization Cyclization (Formamide/TREO) Thiophene->Cyclization Step 2 Scaffold Thieno[3,2-d] pyrimidin-4-one Cyclization->Scaffold Core Formation Chlorination Chlorination (POCl3) Scaffold->Chlorination Step 3 (Activation) Chloride 4-Chloro Intermediate Chlorination->Chloride Reactive Electrophile Final 4-Substituted Derivatives Chloride->Final SnAr (Amines/Alkoxides)

Figure 1: Step-wise synthetic workflow for generating thieno[3,2-d]pyrimidin-4-one libraries.[2] The "Chlorine Switch" (Step 3) is critical for generating diversity at the C4 position.

Validated Experimental Protocol

Objective: Synthesis of the core 3-methyl-thieno[3,2-d]pyrimidin-4(3H)-one.

Step 1: Gewald Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Rationale: The Gewald reaction is a multicomponent condensation that builds the thiophene ring with the necessary amino and ester handles adjacent to each other.

  • Reagents: Methyl acetoacetate (1.0 eq), Malononitrile (1.0 eq), Elemental Sulfur (

    
    , 1.0 eq), Morpholine (catalytic/base), Ethanol.
    
  • Protocol:

    • Dissolve methyl acetoacetate and malononitrile in ethanol.

    • Add elemental sulfur.

    • Add morpholine dropwise (exothermic reaction control).

    • Reflux for 3-5 hours. Checkpoint: TLC should show disappearance of starting nitrile.

    • Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Step 2: Cyclization to Thieno[3,2-d]pyrimidin-4-one

  • Rationale: Formamide acts as both the solvent and the C1 source to close the pyrimidine ring.

  • Protocol:

    • Suspend the 2-aminothiophene intermediate in formamide (10 vol).

    • Heat to 160-180°C for 4-6 hours. Note: High heat is required to drive the condensation and subsequent dehydration.

    • Cool to RT.[1][3] Pour into ice-water.

    • Collect the precipitate by filtration.[1] Recrystallize from ethanol/DMF.

Step 3: Chlorination (The "Switch")

  • Rationale: Converting the tautomeric 4-one (lactam) to the 4-chloro (imidoyl chloride) creates a highly reactive electrophile for

    
    . 
    
    
    
    is the standard reagent;
    
    
    is often insufficient for this fused system.
  • Protocol:

    • Suspend the scaffold in neat

      
       (excess).
      
    • Reflux for 2-4 hours. Checkpoint: Solution becomes clear.

    • Critical Safety Step: Remove excess

      
       under reduced pressure before quenching. Quench residue carefully with ice/sat. 
      
      
      
      .
    • Extract immediately with DCM (the chloro-intermediate is hydrolytically unstable over time).

Medicinal Chemistry & SAR Landscape

The thieno[3,2-d]pyrimidine scaffold is highly tunable.[4] The SAR is generally divided into four vectors: the C2 and C4 positions on the pyrimidine ring, and the C6 and C7 positions on the thiophene ring.

SAR Logic & Vectors[7]
  • C4 Position (The Warhead/Hinge Binder):

    • Carbonyl (4-one): Essential for PDE inhibition and some viral targets.

    • Amino (4-NH-R): Obtained via the chloro-intermediate.[4] Essential for Kinase Inhibition .[1] The NH acts as a hydrogen bond donor to the hinge region. Bulky groups here (e.g., morpholine, substituted anilines) determine selectivity.

  • C2 Position:

    • H or small alkyls are common.

    • Aryl groups here can access the "sugar pocket" or solvent-exposed regions of the kinase, improving potency.

  • C6/C7 (Thiophene Substituents):

    • These positions control the "depth" of binding and lipophilicity.

    • C6 (Methyl/Aryl): Often buried in the hydrophobic back-pocket (Gatekeeper vicinity).

    • C7: Can be functionalized to solubilize the molecule or reach distinct residues in the binding cleft.

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) vectors. The C4 substitution dictates the primary target class (Enzyme type), while C2/C6/C7 fine-tune potency and pharmacokinetics.

Key Biological Targets

The following table summarizes the primary targets where this scaffold has demonstrated sub-micromolar activity.

Target FamilyMechanismKey Structural FeatureIndication
PI3K / mTOR ATP-competitive InhibitionC4-Morpholine or ArylamineCancer (Leukemia, Breast)
PDE7 Phosphodiesterase InhibitionIntact C4-one (Lactam)Inflammation, CNS disorders
EGFR / VEGFR Tyrosine Kinase InhibitionC4-Aniline, C6-ArylNSCLC, Angiogenesis
Cyt-bd Cytochrome bd oxidaseC4-AmineTuberculosis (Mycobacterium)

Case Study: PI3K Pathway Inhibition

One of the most successful applications of the thieno[3,2-d]pyrimidine scaffold is in the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

  • Mechanism: The N1 and C2-H (or N3) of the scaffold interact with the hinge region of the PI3K kinase domain (Val851 in PI3K

    
    ).
    
  • Design Strategy: Replacing the quinazoline core of early inhibitors with thieno[3,2-d]pyrimidine reduces molecular weight and aromaticity, often improving solubility without sacrificing binding affinity.

Visualization: PI3K Signaling Context

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factors) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition (ATP Site) Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR Complex Akt->mTOR Activation Effect Cell Proliferation & Survival mTOR->Effect Signaling

Figure 3: The PI3K/Akt/mTOR pathway.[3][5] Thieno[3,2-d]pyrimidines act as ATP-competitive inhibitors at the PI3K node, effectively cutting off downstream survival signals.

References

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules. 2025. Link

  • Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors. Bioorganic & Medicinal Chemistry. 2020. Link

  • Therapeutic Potential, Synthesis, and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives. Current Drug Targets. 2021. Link

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. RSC Medicinal Chemistry. 2021. Link

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Pharmaceuticals. 2021.[6] Link

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. 2013. Link

Sources

Biological Activity of 2-Methyl-Thienopyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental protocols for 2-methyl-thienopyrimidinone derivatives .

An In-Depth Technical Guide for Drug Discovery[1][2]

Executive Summary

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazolin-4-one and purine.[1][2] The specific subclass of 2-methyl derivatives (where a methyl group is attached at the C-2 position of the pyrimidine ring) has emerged as a critical template for developing multi-target kinase inhibitors and antimicrobial agents.

Unlike the 2-unsubstituted or 2-thioxo analogs, the 2-methyl substitution confers unique physicochemical properties, enhancing lipophilicity (


) and metabolic stability while preventing rapid oxidative degradation often seen with thiol-based derivatives.[1][2] This guide analyzes their primary pharmacological roles as dual EGFR/VEGFR-2 inhibitors  and membrane-disrupting antimicrobial agents .[1][2]

Chemical Foundation & Synthesis

To understand the biological activity, one must first grasp the structural constraints. The core scaffold consists of a thiophene ring fused to a pyrimidin-4-one ring.[1]

Structural Numbering & Logic[1][2]
  • Positions 5 & 6 (Thiophene): Sites for hydrophobic bulk (e.g., phenyl, cycloheptyl) to target hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).[2]

  • Position 2 (Pyrimidine): The Methyl group here serves as a small, lipophilic anchor.[2] It often fits into the "gatekeeper" regions of kinase domains or provides steric protection against nucleophilic attack at the C-2 position.

  • Position 3 (Nitrogen): The primary site for N-substitution (e.g., benzyl, aryl groups) to modulate solubility and electronic properties.[2]

Synthesis Protocol (The Gewald-Acetylation Route)

The most robust method for generating the 2-methyl core involves the cyclization of 2-aminothiophene-3-carboxylates with acetic anhydride.[1][2]

Step-by-Step Protocol:

  • Precursor: Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (or similar substituted thiophene).[1][2]

  • Cyclization: Suspend the precursor (10 mmol) in acetic anhydride (30 mL).

  • Reflux: Heat the mixture under reflux for 3–5 hours. The acetic anhydride acts as both the reagent (providing the 2-carbon source) and the solvent.

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL) to hydrolyze excess anhydride.

  • Isolation: The solid product (2-methyl-substituted thienopyrimidinone ) precipitates.[1][2] Filter, wash with water, and recrystallize from ethanol.[2]

  • Validation: Confirm structure via

    
    H-NMR (Singlet at 
    
    
    
    ppm corresponds to the C-2 methyl group).[1][2]

Therapeutic Applications & Mechanisms[3]

Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition

The most significant application of 2-methyl-thienopyrimidinones is in oncology, specifically targeting Tyrosine Kinases .[1][2]

  • Mechanism: These derivatives act as ATP-competitive inhibitors.[1][3] The thienopyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

  • Dual Action:

    • EGFR (Epidermal Growth Factor Receptor): Inhibition blocks downstream Ras/Raf/MEK/ERK pathways, halting cell proliferation.[1][2]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition prevents angiogenesis (blood vessel formation), starving the tumor.[1][2]

  • Key Data: Derivatives with a 2-methyl group and a bulky hydrophobic group at C-5/C-6 (e.g., cyclohepta-fused) have demonstrated IC

    
     values in the micromolar to nanomolar range  against HCT-116 (colon) and MCF-7 (breast) cancer cell lines.[1][2]
    
Antimicrobial Activity: Membrane Disruption & TrmD Inhibition
  • Target: Bacterial tRNA (guanine-N1)-methyltransferase (TrmD).[1][2]

  • Mechanism: Recent crystallographic studies suggest that thienopyrimidinones can induce a "tyrosine-flipping" mechanism in the active site of TrmD, rendering the enzyme inaccessible to its cofactor SAM (S-adenosyl-L-methionine).[1][2][4]

  • Spectrum: Broad-spectrum activity has been observed against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).[1][5] The 2-methyl group enhances cell wall permeability compared to the more polar 2-amino derivatives.[1]

Visualizations

Diagram 1: Mechanism of Action (Kinase Inhibition)

This diagram illustrates how 2-methyl-thienopyrimidinone derivatives block the signaling cascade leading to tumor growth.[1][2]

G cluster_Kinase Tyrosine Kinase Domain (EGFR / VEGFR-2) Drug 2-Methyl-Thienopyrimidinone (Inhibitor) BindingSite ATP-Binding Pocket (Hinge Region) Drug->BindingSite Competitive Binding RasRaf Ras / Raf / MEK Pathway Drug->RasRaf Downstream Suppression ATP ATP Molecule ATP->BindingSite Blocked Receptor Receptor Activation (Autophosphorylation) BindingSite->Receptor Prevents P-Transfer Receptor->RasRaf Signal Transduction Angio Angiogenesis (VEGFR-2 mediated) RasRaf->Angio Prolif Cell Proliferation (EGFR mediated) RasRaf->Prolif

Caption: Competitive inhibition of ATP binding by 2-methyl-thienopyrimidinones prevents receptor autophosphorylation, blocking downstream angiogenic and proliferative pathways.[2]

Diagram 2: Structure-Activity Relationship (SAR)

This diagram details how specific substitutions on the scaffold influence biological efficacy.[1]

SAR Core Thieno[2,3-d]pyrimidin-4(3H)-one SCAFFOLD Pos2 Position 2 (C-2) Substituent Core->Pos2 Pos3 Position 3 (N-3) Substituent Core->Pos3 Pos56 Position 5 & 6 (Thiophene) Fusion/Substitution Core->Pos56 Methyl Methyl Group (-CH3) • Increases Lipophilicity • Metabolic Stability • Steric fit in Kinase Gatekeeper Pos2->Methyl Preferred for Stability Aryl Aryl/Alkyl Groups • Modulates Solubility • Target Specificity Pos3->Aryl Cyclo Cycloalkyl/Phenyl Fusion • Hydrophobic Interaction • Increases Potency Pos56->Cyclo

Caption: SAR analysis highlighting the role of the C-2 Methyl group in enhancing stability and lipophilicity compared to other substituents.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

This protocol validates the anticancer potential of the synthesized derivatives against cell lines such as HCT-116 or MCF-7.[1]

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.

Workflow:

  • Seeding: Plate cancer cells (

    
     cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24 hours at 37°C / 5% CO
    
    
    
    .
  • Treatment: Add the 2-methyl-thienopyrimidinone derivative at varying concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO (0.1%) as a vehicle control and Doxorubicin as a positive control.[1]
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    
Molecular Docking (Validation Step)

Before synthesis, candidates should be screened virtually.[1][2]

  • Software: AutoDock Vina or MOE.[1]

  • PDB Targets:

    • 1M17 (EGFR kinase domain).[1]

    • 4ASD (VEGFR-2 kinase domain).[1][2]

  • Protocol: Prepare ligand (energy minimization) and protein (remove water, add polar hydrogens). Define grid box around the ATP-binding site (Hinge region residues: Met793 for EGFR).[1] Look for H-bonds between the N-3 or C-4 carbonyl of the thienopyrimidinone and the hinge region backbone.

References

  • Antimicrobial Activities and Mode of Action of Thienopyrimidine Derivatives. Srce.hr. [Link][6][7]

  • Discovery of Thieno[2,3-d]pyrimidine-based Derivatives as Potent VEGFR-2 Kinase Inhibitors. Bioorganic Chemistry. [Link][1][2]

  • Thienopyrimidinone Derivatives Inhibiting Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD). Journal of Medicinal Chemistry. [Link][1][2]

  • Synthesis and Biological Evaluation of 2-Thiopyrimidine Derivatives (Anti-inflammatory). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link][1][2]

  • 2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (Compound Summary). PubChem. [Link][1][2]

Sources

Scaffold Hopping in Kinase Drug Discovery: A Technical Comparison of Thieno[3,2-d]pyrimidine and Quinazolinone Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small molecule drug discovery, particularly within the kinase inhibitor space, the transition from a quinazolinone (6,6-fused) scaffold to a thieno[3,2-d]pyrimidine (5,6-fused) scaffold represents a classic and high-impact "scaffold hop."

This guide analyzes the structural, electronic, and synthetic divergences between these two privileged pharmacophores. While quinazolinones offer a robust, historically validated template (e.g., Gefitinib, Erlotinib precursors), thieno[3,2-d]pyrimidines provide a distinct vector for optimizing solubility, altering metabolic clearance, and accessing novel intellectual property (IP) space while retaining the critical hinge-binding capability required for ATP-competitive inhibition.

Structural & Electronic Profiling: The Physics of the Scaffold

The primary driver for substituting a benzene ring (in quinazoline) with a thiophene ring (in thienopyrimidine) is the modulation of physicochemical properties without ablating the core binding mode.

Electronic Distribution and Aromaticity
  • Quinazolinone: The benzene ring is π-electron neutral relative to the pyrimidine ring. The system is planar and highly lipophilic.

  • Thieno[3,2-d]pyrimidine: Thiophene is π-excessive (electron-rich). The sulfur atom donates electron density into the ring system via resonance (+M effect), making the pyrimidine nitrogens potentially more basic and altering the pKa of the N1/N3 positions. This electron richness can enhance cation-π interactions with specific residues in the binding pocket (e.g., lysine gates).

Geometric Constraints

The shift from a 6-membered benzene to a 5-membered thiophene alters the bond vectors of substituents.

  • Angle Compression: The internal C-S-C angle of thiophene is ~92°, compared to the 120° internal angles of benzene. This "compresses" the scaffold, slightly reducing the overall hydrodynamic radius.

  • Vector Shift: Substituents at the 6- and 7-positions of the thienopyrimidine do not perfectly overlap with the 6- and 7-positions of the quinazoline. This vector shift allows for the exploration of new sub-pockets that may be sterically occluded for the larger quinazoline scaffold.

Physicochemical Comparison Table
FeatureQuinazolinone (6,6-System)Thieno[3,2-d]pyrimidine (5,6-System)Impact on Drug Design
Ring Size Larger (Benzene fused)Compact (Thiophene fused)Thieno analogs fit tighter pockets; reduced steric clash.
Lipophilicity (cLogP) HighModerate to HighThiophene is slightly less lipophilic than benzene in some contexts, potentially improving solubility.
Electronic Character Electron-neutral (Benzene)Electron-rich (Thiophene)Thieno ring is more susceptible to electrophilic attack; alters H-bond acceptor strength of pyrimidine Ns.
Metabolic Liability Epoxidation/HydroxylationS-oxidation (Sulfoxide/Sulfone)Thiophene S-oxidation is a specific clearance pathway; can be blocked by substitution.
Solubility Often Poor (Planar stacking)Generally ImprovedReduced planarity/stacking energy in some derivatives enhances aqueous solubility.

Synthetic Access & Methodologies

The synthesis of both scaffolds relies on cyclization strategies that form the pyrimidine ring onto an existing ortho-amino aromatic ester or acid.

The Niementowski Protocol (and Analogues)

The Niementowski reaction is the benchmark for quinazolinone synthesis. For thienopyrimidines, a parallel workflow is utilized, substituting anthranilic acid with 3-aminothiophene-2-carboxylic acid derivatives.

Protocol: Microwave-Assisted Cyclization of Thieno[3,2-d]pyrimidin-4(3H)-one[1]
  • Objective: Efficient formation of the core scaffold.

  • Precursor: Methyl 3-aminothiophene-2-carboxylate.[1][2][3]

  • Reagents: Formamide (acts as solvent and C1 source) or Formamidine Acetate.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with Methyl 3-aminothiophene-2-carboxylate (1.0 eq) and Formamide (5-10 volumes).

  • Catalysis (Optional): Add a catalytic amount of Ammonium Acetate to facilitate the nucleophilic attack.

  • Irradiation: Irradiate at 150°C - 180°C for 15–30 minutes. (Conventional heating requires reflux for 12+ hours).

  • Work-up: Cool the mixture to room temperature. The product usually precipitates.

  • Isolation: Dilute with ice-cold water. Filter the solid, wash with water and cold ethanol.

  • Validation: Verify via LC-MS (M+1 peak) and 1H NMR (Appearance of the pyrimidine C2-H proton singlet around δ 8.0–8.5 ppm).

Functionalization Workflow (The "One" to "Ine" Transition)

To create kinase inhibitors, the "one" (carbonyl) is typically converted to a chloride, which is then displaced by an amine (e.g., aniline).

SynthesisWorkflow Start_Q Anthranilic Acid (Benzene Core) Cyclization Cyclization (Formamide/MWI) Start_Q->Cyclization Start_T 3-Aminothiophene-2-carboxylate (Thiophene Core) Start_T->Cyclization Core_Q Quinazolin-4(3H)-one Cyclization->Core_Q Route A Core_T Thieno[3,2-d]pyrimidin-4(3H)-one Cyclization->Core_T Route B Chlorination Chlorination (POCl3 / SOCl2) Core_Q->Chlorination Core_T->Chlorination Cl_Int 4-Chloro-Intermediate Chlorination->Cl_Int SnAr SnAr Displacement (R-NH2) Cl_Int->SnAr Final Final Kinase Inhibitor (4-Amino derivative) SnAr->Final

Figure 1: Parallel synthetic workflows for Quinazolinone and Thieno[3,2-d]pyrimidine scaffolds. Note the convergence at the chlorination step, allowing for diverse library generation.

Medicinal Chemistry & SAR: Binding Modes

In ATP-competitive kinase inhibition, the scaffold serves as the "hinge binder."

The Hinge Binding Motif

Both scaffolds typically utilize the N1 and N3 (or C2-H) positions to interact with the kinase hinge region backbone (e.g., Met, Thr, or Glu residues).

  • Acceptor: The N1 nitrogen accepts a hydrogen bond from the hinge backbone NH.

  • Donor: In 4-amino derivatives, the exocyclic NH acts as a donor to the hinge backbone Carbonyl.

The "Gatekeeper" Interaction

The thieno[3,2-d]pyrimidine scaffold is particularly effective when targeting kinases with larger gatekeeper residues due to its reduced steric bulk compared to quinazoline. This allows the molecule to nestle deeper into the adenine-binding pocket.

Case Study: GDC-0941 (Pictilisib)

GDC-0941 is a potent PI3K inhibitor utilizing the thieno[3,2-d]pyrimidine core.

  • Design Choice: Early quinazoline-based PI3K inhibitors suffered from poor solubility and high clearance.

  • Solution: Switching to thieno[3,2-d]pyrimidine improved the solubility profile.

  • Binding: The thienopyrimidine N1 accepts a bond from Val851 (in PI3Kγ), while the exocyclic amine donates to Glu849. The thiophene ring projects into the affinity pocket, where its electron-rich nature may interact favorably with surrounding residues.

BindingMode cluster_0 Thieno[3,2-d]pyrimidine Core Hinge_NH Hinge Backbone NH (H-Bond Donor) N1 Scaffold N1 (Acceptor) Hinge_NH->N1 Primary H-Bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Hydrophobic Hydrophobic Pocket (Gatekeeper) Exo_NH Exocyclic NH (Donor) Exo_NH->Hinge_CO Secondary H-Bond Thiophene Thiophene Ring (Van der Waals) Thiophene->Hydrophobic Optimized Fit (Thieno-System) Benzene Benzene Ring (Steric Bulk) Benzene->Hydrophobic Potential Clash (Quin-System)

Figure 2: Interaction map contrasting the binding logic of the two scaffolds. The Thiophene moiety offers an optimized fit for restricted hydrophobic pockets compared to the bulkier Benzene ring.

References

  • Bioisosteres in Medicinal Chemistry.Burger's Medicinal Chemistry and Drug Discovery. (Standard Text). Explores the fundamental principles of replacing benzene with thiophene.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones. PMC (National Institutes of Health). Detailed protocols on the synthesis of conformationally restricted inhibitors.

  • Discovery of GDC-0941 (Pictilisib). Journal of Medicinal Chemistry. Describes the optimization of PI3K inhibitors and the rationale for the thienopyrimidine scaffold.

  • Niementowski Quinazoline Synthesis. Wikipedia / Organic Chemistry Portal. Historical context and mechanism of the foundational reaction.[4][5]

  • Metabolic Stability of Thiophene vs Benzene. BenchChem / PatSnap. Comparative analysis of metabolic liabilities and stability profiles.[6][7][8]

Sources

Therapeutic Potential of Thienopyrimidinones in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the thienopyrimidinone scaffold has emerged as a superior bioisostere to the traditional quinazoline core (found in drugs like Gefitinib and Erlotinib). By replacing the benzene ring of the quinazoline with a thiophene moiety, researchers achieve distinct electronic properties, altered solubility profiles, and novel intellectual property space, all while maintaining critical ATP-binding capabilities.

This guide analyzes the thienopyrimidinone class as potent inhibitors of EGFR , PI3K , and VEGFR-2 , providing a roadmap from structural optimization to biological validation.

Chemical Basis & Structure-Activity Relationship (SAR)

The thienopyrimidinone core mimics the adenine base of ATP, allowing it to anchor deeply within the hinge region of kinase domains. Its versatility lies in the "tunability" of the thiophene ring positions (C5/C6) and the pyrimidine face (C2/C4).

The Bioisosteric Advantage
  • Electron Density: The thiophene ring is electron-rich compared to benzene, potentially strengthening

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase pocket.
    
  • Solubility: The presence of sulfur and the dipole moment shift often improve lipophilicity/solubility ratios compared to pure carbon bicycles.

Visual SAR Map

The following diagram details the critical substitution points validated in recent high-impact studies (e.g., GDC-0941 analogues and dual EGFR/VEGFR inhibitors).

SAR_Map Core Thienopyrimidinone Scaffold C2 C-2 Position (Solubility/PK) Morpholine/Piperazine groups enhance solubility & ADME. Core->C2 Modulates C4 C-4 Position (Hinge Binder) Critical NH/NH2 groups form H-bonds with kinase hinge region. Core->C4 Anchors C5 C-5 Position (Gatekeeper) Small alkyl groups (Me, Et) fit hydrophobic pockets (selectivity). Core->C5 Tunes C6 C-6 Position (Solvent Front) Aryl/Heteroaryl groups extend to solvent channel (Potency booster). Core->C6 Extends

Figure 1: Strategic substitution points on the thienopyrimidinone core for kinase inhibition.

Target Landscape & Mechanistic Validation

Thienopyrimidinones are "privileged structures" capable of inhibiting multiple oncogenic drivers. The primary validated targets are PI3K


  and EGFR .
The PI3K/mTOR Axis

GDC-0941 (Pictilisib) is the archetype for this class. It binds to the ATP pocket of PI3K isoforms.

  • Mechanism: The thienopyrimidine core binds in the ATP pocket, while a solubilizing group (often piperazine/indurane) extends out to interact with non-conserved residues, granting selectivity over other kinases.

  • Dual Inhibition: Certain derivatives (e.g., Compound 6g) show dual activity against PI3K and mTOR, preventing the feedback loop activation of Akt that often causes resistance in pure PI3K inhibitors.

Dual EGFR/VEGFR-2 Inhibition

Compound 5f (referenced in recent literature) demonstrates the power of multi-targeting. By inhibiting EGFR (tumor growth) and VEGFR-2 (angiogenesis), these molecules attack the tumor on two fronts.

Mechanistic Pathway Diagram

This diagram illustrates the downstream effects of thienopyrimidinone inhibition on the PI3K/Akt/mTOR pathway.

Pathway RTK RTK (EGFR/VEGFR) PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT (PKB) PIP3->AKT Recruits PI3K->PIP3 Phosphorylates PIP2 mTOR mTORC1 AKT->mTOR Activates S6K S6K1 mTOR->S6K Phosphorylates Proliferation Tumor Proliferation & Angiogenesis S6K->Proliferation Drives Drug Thienopyrimidinone (Inhibitor) Drug->RTK Blocks (IC50 ~0.2 µM) Drug->PI3K Blocks (IC50 <10 nM) Drug->mTOR Blocks (Dual inhibitors)

Figure 2: Signal transduction blockade by thienopyrimidinone derivatives.

Quantitative Data Summary

The table below synthesizes comparative potency data from key studies (e.g., Compound 5f vs. Erlotinib).

CompoundTarget(s)IC50 (µM)Selectivity ProfileReference
GDC-0941 PI3K

/

0.003High selectivity vs mTOR[1]
Compound 5f EGFR / VEGFR-20.02 / 1.23Dual inhibition; 1.7x > Erlotinib[2]
Compound 6g PI3K

< 0.010>100-fold vs mTOR[3]
Erlotinib EGFR (Control)0.035EGFR selectiveStandard

Validated Experimental Protocols

To ensure reproducibility and trust (Trustworthiness), the following protocols are standardized for evaluating thienopyrimidinones.

Synthesis: The Gewald Reaction Workflow
  • Why this route? The Gewald reaction is the most efficient method to construct the thiophene core with the necessary amino and nitrile/ester functionalities for subsequent pyrimidine ring closure.

Step-by-Step:

  • Reagents: Ketone/Aldehyde + Elemental Sulfur +

    
    -Cyanoester.
    
  • Catalyst: Morpholine or Diethylamine (Base).

  • Conditions: Reflux in Ethanol (60°C - 80°C) for 2-4 hours.

  • Cyclization: Treat the resulting 2-aminothiophene-3-carboxylate with Formamide (at 180°C) or Formamidine acetate to close the pyrimidine ring.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
  • Objective: Determine IC50 against recombinant EGFR or PI3K.

  • Causality: This assay measures the conversion of ATP to ADP. Thienopyrimidinones are ATP-competitive; thus, a reduction in ADP production directly correlates to binding affinity.

Protocol:

  • Preparation: Dilute compounds in DMSO (serial dilutions, typically 10 µM down to 0.1 nM).

  • Enzyme Mix: Incubate recombinant Kinase (e.g., EGFR, 0.2 ng/µL) with the compound for 15 mins at RT. Why? To allow the inhibitor to occupy the pocket before ATP competition.

  • Substrate Addition: Add ATP (at

    
     concentration, typically 10-50 µM) and peptide substrate (Poly Glu:Tyr). Incubate 60 mins.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Validation: Z-factor must be > 0.5. Positive control: Staurosporine or Erlotinib.

Cell Viability & Western Blotting
  • Objective: Confirm that kinase inhibition translates to cell death and pathway suppression.

Western Blot Logic:

  • If EGFR is inhibited, p-EGFR (Tyr1068) levels must decrease.

  • If PI3K is inhibited, p-Akt (Ser473) levels must decrease.

  • Total Akt/EGFR must remain constant (loading control).

References

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Med. Chem. Lett. (2015).[1][2] [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2019).[3] [Link]

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors. Bioorganic & Medicinal Chemistry (2025).[4] [Link]

  • Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research (2023). [Link]

Sources

2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one: Physicochemical Profiling, Synthesis, and Application in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern medicinal chemistry, the identification of highly ligand-efficient, low-molecular-weight scaffolds is paramount for successful drug discovery. 2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one (also designated as its tautomer, 2-methylthieno[3,2-d]pyrimidin-4-ol) is a privileged bicyclic heterocyclic building block. Serving as a robust bioisostere to endogenous purines, this scaffold is uniquely engineered to anchor into the ATP-binding hinge region of various kinases.

This technical guide provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and formula—and details a self-validating synthetic workflow for its integration into targeted kinase inhibitor libraries.

Physicochemical Profiling & Structural Dynamics

To effectively utilize a building block in Fragment-Based Drug Discovery (FBDD), its baseline metrics must strictly adhere to the "Rule of Three." The molecular formula of 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one is C₇H₆N₂OS , yielding a precise molecular weight of 166.20 g/mol [1].

Causality in Drug Design: The Molecular Weight Budget

At 166.20 Da, this core is exceptionally advantageous. Lipinski’s Rule of Five dictates a maximum molecular weight of 500 Da for optimal oral bioavailability. By consuming only ~166 Da to secure the critical hinge-binding interaction, medicinal chemists retain a "budget" of over 330 Da. This remaining mass can be strategically allocated to append complex, selectivity-driving moieties that reach into the solvent-exposed channels or the DFG-out allosteric pockets of kinases.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Molecular Formula C₇H₆N₂OSProvides a highly conjugated, planar system necessary for ATP-pocket intercalation[1].
Molecular Weight 166.20 g/mol Ideal FBDD starting point; high Ligand Efficiency (LE)[1].
CAS Registry Number 18678-13-2Standard identifier for procurement and regulatory documentation[1].
Tautomerism Lactam (1H/3H-one) ⇌ Lactim (4-ol)Dictates reactivity; the lactim form is targeted during halogenation for downstream SNAr.
LogP (Estimated) ~1.2 - 1.5Favorable lipophilicity for passive membrane permeability.

Pharmacological Significance: The Kinase Hinge Binder

The thieno[3,2-d]pyrimidine core is not merely a structural curiosity; it is a foundational element in oncology and immunology. The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors and donors, mimicking the binding mode of adenine.

Recent literature highlights the utilization of this specific scaffold through "scaffold morphing" strategies to develop highly potent and selective inhibitors for several critical targets:

  • Janus Kinase 1 (JAK1): Thieno[3,2-d]pyrimidine derivatives have been identified as highly selective JAK1 inhibitors, demonstrating profound anti-proliferative activities in non-small cell lung cancer (NSCLC) models by disrupting the oncogenic JAK-STAT signaling pathway[2].

  • Focal Adhesion Kinase (FAK) & FLT3: Intensive structure-activity relationship (SAR) studies have yielded dual inhibitors based on this core that overcome recalcitrant drug-resistant mutations (e.g., FLT3 F691L) in acute myeloid leukemia (AML)[3].

  • Receptor-Interacting Protein Kinase 2 (RIPK2): Optimization of the thieno[3,2-d]pyrimidine scaffold has led to nanomolar RIPK2 inhibitors with significant in vivo anti-inflammatory and hepatoprotective efficacy[4].

G A Purine Scaffold (Endogenous) B Scaffold Morphing (Bioisosterism) A->B C Thieno[3,2-d]pyrimidine (Hinge Binder) B->C D Kinase Inhibition (JAK1/FAK/RIPK2) C->D

Scaffold morphing from purines to thieno[3,2-d]pyrimidines for targeted kinase inhibition.

Standardized Synthetic Protocol & Downstream Functionalization

To utilize 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one in library synthesis, it must first be synthesized and subsequently activated. The lactam carbonyl at the C4 position is chemically stable due to resonance; therefore, it must be converted into a highly electrophilic leaving group (typically a chloride) to enable Nucleophilic Aromatic Substitution (SNAr) with diverse amines.

Step-by-Step Methodology: Synthesis and Activation

Phase 1: Cyclocondensation (Core Assembly)

  • Objective: Construct the 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one core.

  • Procedure:

    • Charge a round-bottom flask with methyl 3-aminothiophene-2-carboxylate (1.0 eq).

    • Suspend the starting material in an excess of acetonitrile, which acts as both the solvent and the source of the C2-methyl group.

    • Introduce anhydrous HCl gas (or utilize a sealed tube with acetyl chloride/ammonia depending on the specific pathway variant) to catalyze the nucleophilic attack of the amine onto the nitrile carbon.

    • Heat the mixture to reflux (80°C) for 12 hours to drive the intramolecular cyclization, yielding the pyrimidin-4-one core.

    • Causality: The acidic conditions protonate the nitrile, increasing its electrophilicity and ensuring a rapid ring-closure, preventing the formation of linear byproducts.

Phase 2: Chlorination (Electrophilic Activation)

  • Objective: Convert the core to 4-chloro-2-methylthieno[3,2-d]pyrimidine (CAS 319442-16-5)[5].

  • Procedure:

    • Suspend the isolated 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one in neat phosphorus oxychloride (POCl₃, 10.0 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which accelerates the chlorination.

    • Reflux the mixture at 105°C for 4 hours.

    • Carefully quench the reaction by pouring the cooled mixture over crushed ice to hydrolyze excess POCl₃, followed by extraction with dichloromethane (DCM).

    • Causality: POCl₃ reacts with the tautomeric 4-ol form to create a phosphorodichloridate intermediate. This intermediate transforms the hydroxyl oxygen into an exceptional leaving group, which is subsequently displaced by a chloride ion to yield the highly reactive 4-chloro derivative[5].

Synthesis N1 Methyl 3-aminothiophene -2-carboxylate N2 Cyclocondensation (Acetonitrile / HCl) N1->N2 N3 2-methyl-1H-thieno[3,2-d] pyrimidin-4-one N2->N3 N4 Chlorination (POCl3, Reflux) N3->N4 N5 4-chloro-2-methylthieno [3,2-d]pyrimidine N4->N5

Synthetic workflow for 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one and its chlorinated derivative.

Analytical Validation & In-Process Controls (IPC)

Trustworthiness in chemical synthesis requires a self-validating system. Do not proceed to SNAr functionalization without confirming the integrity of the 4-chloro intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: The parent compound (MW 166.20) will show an [M+H]⁺ peak at m/z 167.0 .

    • Post-Chlorination: The 4-chloro derivative (MW ~184.64)[5] must exhibit a distinct isotopic pattern characteristic of a single chlorine atom (a 3:1 ratio of [M+H]⁺ peaks at m/z 185.0 and 187.0 ).

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Validation: The disappearance of the broad downfield N-H/O-H proton signal (typically >11 ppm) confirms the successful conversion of the lactam/lactim to the chlorinated heteroaromatic system. The C2-methyl group should appear as a sharp singlet near 2.7 ppm.

Conclusion

The molecular weight (166.20 g/mol ) and formula (C₇H₆N₂OS) of 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one represent the ideal intersection of physicochemical efficiency and structural utility. By mastering the tautomeric dynamics and activation chemistry of this core, drug development professionals can leverage it as a foundational anchor for synthesizing next-generation, highly selective kinase inhibitors.

References

  • Sigma-Aldrich - 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 18678-13-2) Product Specifications. Available at:[Link]

  • PubMed (NIH) - Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS) - Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Available at:[Link]

  • PubMed (NIH) - Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. Available at:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Thieno[3,2-d]pyrimidin-4-ones are critical pharmacophores in medicinal chemistry, serving as bioisosteres for purines and quinazolinones. They are widely investigated as inhibitors for receptor tyrosine kinases (e.g., EGFR, VEGFR) and phosphodiesterases.

The Challenge: The prompt requests synthesis from 3-aminothiophene. However, free 3-aminothiophene is chemically unstable , prone to rapid oxidation and polymerization upon exposure to air. It is rarely isolated in its free base form.

The Solution: This protocol utilizes the commercially stable synthetic equivalent, methyl 3-aminothiophene-2-carboxylate . We employ a robust, two-step "self-validating" protocol rather than a volatile one-pot reaction. This ensures high purity and allows for intermediate verification, which is critical in GLP (Good Laboratory Practice) environments.

The Reaction Pathway[1][2][3][4][5][6][7][8]
  • Functionalization: Acetylation of the amine to protect the sensitive thiophene core and install the C-2 methyl source.

  • Cyclocondensation: Ammonium acetate-mediated ring closure (Niementowski-type modification) to form the pyrimidinone core.

Chemical Reaction Workflow

The following diagram illustrates the stepwise transformation logic, highlighting the critical intermediate checkpoint.

ReactionPathway Start Methyl 3-amino-2-thiophenecarboxylate (Stable Precursor) Inter Intermediate: Methyl 3-acetamido-2-thiophenecarboxylate (Checkpoint 1) Start->Inter Acetylation (Reflux, 2h) Reagent1 Acetic Anhydride (Ac2O) Reagent1->Inter Product Target: 2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one Inter->Product Cyclization (Reflux, 4-6h) Reagent2 Ammonium Acetate (NH4OAc) / Ethanol Reagent2->Product

Figure 1: Stepwise synthesis logic designed to isolate the stable acetamido intermediate before final ring closure.

Materials & Equipment

Reagents
ReagentCAS RegistryPurityRole
Methyl 3-amino-2-thiophenecarboxylate 22288-78-4>98%Starting Material (Stable Scaffold)
Acetic Anhydride 108-24-7ACS GradeAcetylating Agent
Ammonium Acetate 631-61-8>98%Nitrogen Source / Cyclization Agent
Ethanol (Absolute) 64-17-5>99.5%Solvent
Ethyl Acetate / Hexanes -HPLC GradeWorkup / Purification
Equipment
  • Reaction Vessel: 100 mL Round Bottom Flask (2-neck) equipped with a magnetic stir bar.

  • Thermal Control: Oil bath with digital temperature probe (Target: 100–120 °C).

  • Condenser: Reflux condenser with drying tube (CaCl₂ or N₂ line).

  • Monitoring: Silica Gel 60 F254 TLC plates.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-acetamido-2-thiophenecarboxylate

Rationale: Direct reaction of the amine with nitriles (one-pot) can lead to polymerization. Acetylation stabilizes the amine and provides the 2-methyl carbon for the final ring.

  • Charge: In a 100 mL round bottom flask, dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10.0 mmol) in Acetic Anhydride (5.0 mL, excess).

  • Reaction: Heat the mixture to reflux (approx. 140 °C bath temp) for 2 hours.

    • Checkpoint: Monitor TLC (30% EtOAc/Hexane). The starting amine spot (fluorescent, lower Rf) should disappear, replaced by a less polar amide spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (50 g) with vigorous stirring. The excess acetic anhydride will hydrolyze.

    • A solid precipitate should form. Filter the solid.

    • Wash with cold water (3 x 20 mL) to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%.

    • Appearance: White to off-white crystalline solid.

Step 2: Cyclization to 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Rationale: Ammonium acetate provides the nitrogen atom required to close the pyrimidine ring, reacting with both the ester and the acetamido carbonyl.

  • Charge: Take the intermediate Methyl 3-acetamido-2-thiophenecarboxylate (2.0 g, approx. 10 mmol) and suspend it in Ethanol (20 mL).

  • Reagent Addition: Add Ammonium Acetate (3.85 g, 50 mmol, 5 equiv).

    • Note: A large excess of ammonium acetate drives the equilibrium toward the cyclized product.

  • Reaction: Reflux the mixture (80 °C) for 6–12 hours.

    • Observation: The mixture may initially clear and then precipitate the product as the reaction progresses.

  • Workup:

    • Cool the reaction mixture to 0–5 °C (ice bath).

    • Filter the precipitate.

    • Wash the cake with cold water (2 x 10 mL) to remove excess ammonium salts, followed by cold ethanol (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Process Control & Self-Validation System

To ensure scientific integrity, the following analytical parameters must be met. If the data deviates, consult the Troubleshooting table.

Analytical Specifications
ParameterExpected ValueInterpretation
Appearance Off-white to pale yellow powderDark/Black indicates oxidation of thiophene ring.
Melting Point > 280 °C (Decomposes)Sharp MP indicates high purity.
1H NMR (DMSO-d6) δ 2.35 (s, 3H, CH3)Confirms incorporation of Methyl group at C-2.
1H NMR (DMSO-d6) δ 7.40 (d, 1H), 8.05 (d, 1H)Thiophene ring protons (coupling J ≈ 5.2 Hz).
1H NMR (DMSO-d6) δ 12.4 (br s, 1H, NH)Confirms lactam (NH) presence; absence of ester OMe.
Troubleshooting Logic

Troubleshooting Problem1 Problem: Low Yield / No Precipitate Check1 Check: Did you use excess NH4OAc? Problem1->Check1 Action1 Action: Add more NH4OAc and increase reflux time. Check1->Action1 Problem2 Problem: Product is Black/Tar Check2 Check: Starting Material Quality Problem2->Check2 Action2 Action: Recrystallize amine precursor. Ensure inert atmosphere (N2). Check2->Action2

Figure 2: Decision tree for common synthetic failures.

References

  • Litvinov, V. P. (2004). "Thienopyrimidines: synthesis, properties, and biological activity." Russian Chemical Reviews, 73(7), 637-669.

  • Modh, R. P., et al. (2014). "Thieno[2,3-d]pyrimidines: A Promising Scaffold in Medicinal Chemistry." Journal of Heterocyclic Chemistry. (Note: Describes the homologous chemistry for the [2,3-d] isomer which is synthetically identical regarding the cyclization mechanism).

  • ChemicalBook. (2023). "Methyl 3-amino-2-thiophenecarboxylate Product Properties and Synthesis." (Verification of starting material stability).

  • Cohen, L. H., et al. (1988). "Synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one." Journal of Heterocyclic Chemistry, 25, 133.

Accelerated Discovery: Microwave-Assisted Synthesis of Thienopyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-Assisted Synthesis of Thienopyrimidinone Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Thienopyrimidinones are privileged pharmacophores, acting as bioisosteres to quinazolines and purines. They exhibit potent inhibitory activity against receptor tyrosine kinases (e.g., EGFR, VEGFR) and possess broad-spectrum antimicrobial properties. Conventional thermal synthesis of these scaffolds is often plagued by prolonged reaction times (4–12 hours), harsh reflux conditions, and moderate yields (50–60%).

This application note details a microwave-assisted (MW) protocol that reduces reaction times to minutes while boosting yields to >85%. By leveraging dielectric heating, researchers can overcome the activation energy barriers of the initial Gewald reaction and the subsequent cyclization steps, facilitating rapid library generation for SAR (Structure-Activity Relationship) studies.

Scientific Rationale & Mechanism

The Bioactive Scaffold

The thienopyrimidinone core mimics ATP, allowing it to dock effectively into the ATP-binding pockets of various kinases. The fusion of a thiophene ring with a pyrimidine moiety creates a rigid, planar structure essential for


-stacking interactions within active sites.
The Microwave Advantage: Dielectric Heating

Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, microwave irradiation (2.45 GHz) targets the reaction mixture directly through two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (e.g., DMF, Ethanol) align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., catalytic bases, ionic liquids) accelerate under the field, colliding with other molecules to generate intense internal heat.

Key Benefit: This "in-core" heating creates inverted temperature gradients, often accessing specific non-thermal effects that stabilize the transition states of the Gewald condensation.

Synthetic Pathway Visualization

The synthesis follows a two-stage logic: (1) Construction of the thiophene ring via the Gewald reaction, followed by (2) Annulation to form the pyrimidine ring.

SyntheticPathway Start Ketone/Aldehyde + Activated Nitrile + Sulfur (S8) Gewald Gewald Reaction (MW: 60-80°C, 10 min) Start->Gewald Amine Base (Morpholine) Intermediate 2-Aminothiophene-3-carboxylate (Intermediate) Gewald->Intermediate Knoevenagel + Cyclization Cyclization Cyclization (Formamide/Urea) Intermediate->Cyclization MW Irradiation 100-150°C Product Thienopyrimidinone Derivative Cyclization->Product Annulation

Figure 1: Stepwise synthetic route from raw precursors to the final fused heterocyclic scaffold.

Experimental Protocols

Protocol A: The Gewald Synthesis (Thiophene Formation)

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

  • Cyclohexanone (10 mmol)

  • Ethyl cyanoacetate (10 mmol)

  • Elemental Sulfur (

    
    ) (10 mmol)
    
  • Catalyst: Morpholine (15 mmol) - Crucial for activating sulfur.

  • Solvent: Ethanol (5 mL) or DMF (3 mL).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, dissolve cyclohexanone and ethyl cyanoacetate in ethanol.

  • Activation: Add elemental sulfur followed by morpholine dropwise. Note: The reaction is exothermic; slight warming indicates initiation.

  • Irradiation: Cap the vial. Place in a single-mode microwave reactor.

    • Ramp: 2 min to 70°C.

    • Hold: 10 min at 70°C (Max Power: 150W).

    • Stirring: High.[1][2]

  • Work-up: Cool to room temperature (RT). Pour the reaction mixture into crushed ice. The solid product precipitates immediately.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

Expert Insight: If sulfur remains unreacted, the "ionic conduction" was insufficient. Switch solvent to DMF to increase microwave absorptivity (


).
Protocol B: Pyrimidine Cyclization

Objective: Conversion of the aminothiophene intermediate to 4-substituted thienopyrimidinone.

Reagents:

  • 2-Aminothiophene intermediate (from Protocol A) (5 mmol)

  • Cyclizing Agent: Formamide (10 mL) [Acts as solvent and reagent]

  • Catalyst: Catalytic conc. HCl (optional, for difficult substrates)

Step-by-Step Methodology:

  • Preparation: Suspend the aminothiophene in formamide in a 30 mL quartz microwave vessel.

  • Irradiation:

    • Target Temp: 140°C.

    • Time: 10–15 min.

    • Pressure Limit: Set to 15 bar (Formamide decomposes to

      
       and 
      
      
      
      at high temps, creating pressure).
  • Work-up: Cool to RT. Pour onto ice-water.

  • Isolation: The solid product is filtered, washed with water to remove excess formamide, and dried.

Data Analysis: Microwave vs. Conventional

The following data highlights the efficiency gains when switching from thermal reflux to microwave synthesis for thienopyrimidinones.

ParameterConventional RefluxMicrowave AssistedImprovement Factor
Reaction Time (Gewald) 4 – 8 Hours10 – 15 Minutes24x Faster
Reaction Time (Cyclization) 12 – 24 Hours10 – 20 Minutes70x Faster
Average Yield 55 – 65%85 – 94%+30% Yield
Solvent Usage High (50-100 mL)Low (3-5 mL)Green Impact
Purity (Crude) Low (Requires Column)High (Recrystallization only)Process Efficiency

Experimental Workflow & Decision Tree

This workflow guides the researcher through optimization steps if the standard protocol fails.

Workflow Setup Prepare Reaction Vial (Reagents + Solvent) MW_Step MW Irradiation (Start: 80°C, 10 min) Setup->MW_Step Check TLC Monitoring MW_Step->Check Success Workup: Pour into Ice Water Check->Success Complete Conversion Fail_Solvent Change Solvent: EtOH -> DMF Check->Fail_Solvent Low Solubility Fail_Temp Increase Temp: +20°C (Max 150°C) Check->Fail_Temp Incomplete Reaction Fail_Solvent->MW_Step Fail_Temp->MW_Step

Figure 2: Optimization workflow for maximizing yield and purity.

Senior Scientist’s Notebook (Troubleshooting)

  • The "Sulfur Problem": In the Gewald reaction, elemental sulfur (

    
    ) is hydrophobic and difficult to dissolve.
    
    • Solution: Use Morpholine or Diethylamine as the base. These secondary amines form polysulfide intermediates that are more soluble and reactive under MW conditions than inorganic bases like

      
      .
      
  • Pressure Safety: When using Formamide for cyclization, the vessel pressure will rise due to ammonia generation.

    • Protocol: Always use a vessel rated for at least 20 bar. Do not fill the vial more than 50% volume.

  • Solvent Choice:

    • Ethanol:[3][4] Good for "Green" chemistry, but limits temperature to ~80°C (pressurized) or 120°C (high pressure).

    • DMF: Excellent MW absorber, allows higher temperatures (

      
      C), but requires thorough washing during workup to remove.
      

References

  • Review on Biological Activity

    • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.[5][6][7] (2021).[2][3][5][8] National Institutes of Health (NIH).

    • [Link]

  • Microwave vs.

    • Comparison of yield and time by conventional and microwave irradiation methods.[9][10][11] (2015).[1] ResearchGate.

    • [Link]

  • Gewald Reaction Mechanism & MW Protocol

    • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions.[4][12][13] (2021).[2][3][5][8] Heterocycles.

    • [Link][3][4][13]

  • Green Chemistry Approach

    • Green and Sustainable Synthesis of Thienopyrimidine Derivatives. (2025).[1][2][5][8] International Journal of Pharmaceutical Research and Applications.

    • [Link]

Sources

Application Note: Solvent Selection Strategy for Thienopyrimidinone Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Purification Paradox of Fused Heterocycles

Thienopyrimidinones (specifically the thieno[2,3-d]pyrimidin-4-one core) represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purines and quinazolines in kinase inhibitors (e.g., EGFR, PI3K) and GPCR antagonists.

The Challenge: These molecules possess a rigid, planar fused ring system that encourages strong intermolecular


-

stacking and hydrogen bonding (donor: N-3; acceptor: C-4 carbonyl, N-1). This results in a "brick-dust" crystal lattice—high melting points (>200°C) and poor solubility in standard organic solvents.

The Objective: This guide moves beyond trial-and-error. We define a rational solvent selection protocol based on thermodynamic solubility parameters and kinetic control, ensuring high recovery yields (>85%) and phase purity.

Rational Solvent Selection Strategy

Do not rely on "universal" solvents.[1] Selection must be governed by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP) .

Molecular Analysis[2][3]
  • Core Polarity: The thienopyrimidinone core is moderately polar but highly lipophilic due to the thiophene ring.

  • H-Bonding: The lactam moiety (NH-CO) requires a solvent capable of disrupting intermolecular H-bonds.

  • Target Window: We need a solvent with a high

    
     (hydrogen bonding parameter) to dissolve the solute at high temperatures, but a temperature-dependent 
    
    
    
    (dispersion force) drop-off to force crystallization upon cooling.
Solvent Classification Table
Solvent ClassExamplesRoleSuitability for Thienopyrimidinones
Protic Polar Ethanol (EtOH) , Isopropanol (IPA), n-ButanolPrimary Solvent High. Best balance. Disrupts H-bonds at reflux; poor solubility at RT.
Aprotic Polar DMF, DMSO, DMAcCo-Solvent Medium. Dissolves too well. Hard to remove (high BP). Use only for "Anti-solvent" methods.
Chlorinated Chloroform, DCMSolubilizer Low/Specific. Good solubility but poor crystallization recovery. Toxic.
Aromatic Toluene, XyleneModifier Medium. Good for highly lipophilic derivatives. Promotes

-stacking crystallization.
Anti-Solvents Water , Heptane, Diethyl EtherPrecipitant High. Critical for binary solvent systems.

Protocol 1: The "Solubility Teardown" (Screening)

Before committing bulk material, perform this rapid screen on 50 mg aliquots.

Workflow Diagram (Graphviz)

SolventScreening Start Start: 50mg Sample Step1 Add 10 vol (0.5 mL) Solvent A (Ethanol or IPA) Start->Step1 Check1 Soluble at RT? Step1->Check1 Step2 Heat to Reflux (80°C) Check1->Step2 No Result1 Too Soluble. Try Toluene. Check1->Result1 Yes Check2 Soluble at Reflux? Step2->Check2 Result2 Ideal System. Proceed to Cooling. Check2->Result2 Yes Step3 Add Co-solvent (DMF) or Switch to Acetic Acid Check2->Step3 No

Figure 1: Decision tree for rapid solvent screening based on thermal solubility profiles.

Protocol 2: Recrystallization Execution

Method A: Thermal Gradient (Preferred)

Best for: Derivatives with moderate solubility (e.g., alkyl-substituted thienopyrimidines). Solvent: Ethanol or Ethanol/Water (2:1).

  • Dissolution: Suspend crude solid in Ethanol (10-15 mL/g). Heat to reflux.

  • Titration: If not dissolved, add Ethanol in 1 mL increments. If >20 mL/g is required, switch to Method B.

  • Filtration: While boiling, filter through a pre-heated glass funnel (fluted filter paper) to remove insoluble salts/catalysts (e.g., sulfur, inorganic bases).

  • Nucleation: Allow filtrate to cool slowly to room temperature (RT) on a cork ring (insulation). Do not disturb.

  • Harvest: Cool to 4°C for 2 hours. Filter and wash with cold Ethanol.

Method B: Anti-Solvent Addition (The "Crash" Method)

Best for: Highly insoluble, rigid cores (e.g., aryl-substituted) or "brick-dust" solids. System: DMF (Solvent) / Water (Anti-Solvent).

  • Dissolution: Dissolve crude solid in minimum volume of hot DMF (approx. 100°C).

  • Clarification: Filter hot to remove particulates.

  • Precipitation:

    • Slow: Place the open vial of DMF solution into a larger jar containing water (Vapor Diffusion).

    • Fast: Add hot water dropwise to the hot DMF solution until persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add 1-2 drops of DMF to clear the turbidity.

  • Crystallization: Cool slowly. The water acts as a forcing agent, driving the hydrophobic heterocycle out of solution.

Troubleshooting & Optimization

Oiling Out

Symptom: Product separates as a liquid droplet instead of crystals. Cause: The temperature where solubility drops is above the melting point of the solvated solid. Fix:

  • Seed: Add a seed crystal at the cloud point.

  • Agitation: Vigorous stirring during the cooling phase.

  • Solvent Switch: Switch from Ethanol to n-Butanol (higher BP) or Toluene.

Polymorph Control

Thienopyrimidinones can exist in multiple crystal forms.

  • Kinetic Form: Often obtained by rapid cooling or "crashing" with water. Usually more soluble but less stable.

  • Thermodynamic Form: Obtained by slow cooling in Ethanol. More stable, higher melting point.

  • Recommendation: Always record the Melting Point and XRPD (if available) of the first batch to establish a baseline.

Case Study Data: Solvent Efficiency

Comparing recovery of 2-methyl-thieno[2,3-d]pyrimidin-4-one (Hypothetical data based on typical class behavior).

Solvent SystemDissolution Temp (°C)Recovery Yield (%)Crystal HabitPurity (HPLC)
Ethanol (100%) 78 (Reflux)65%Needles98.5%
EtOH:H2O (2:1) 85 (Reflux)88% Prisms99.2%
DMF:Water 100 -> RT92%Micro-crystalline97.8% (Trapped solvent)
Toluene 110 (Reflux)50%Plates99.5%

Insight: While DMF/Water gives the highest yield, it often traps solvent impurities. Ethanol/Water (2:1) is the gold standard for balancing yield and purity.

References

  • Synthesis and biological evaluation of thieno[2,3-d]pyrimidines. Source: European Journal of Medicinal Chemistry. Context: Establishes Ethanol/Chloroform as a standard purification system for potassium salt intermediates. URL:[Link]

  • Microwave-assisted synthesis and purification of thienopyrimidinones. Source: International Journal of Pharmaceutical Sciences. Context: Comparison of ethanol vs. aqueous ethanol for maximizing recovery yields. URL:[Link]

  • Crystallization selectivity and polymorph control in rigid heterocycles. Source: MDPI Crystals. Context: Mechanisms of solvate formation in DMSO/Water systems. URL:[Link]

Sources

Application Note: Strategic Deployment of 2-Methyl-thienopyrimidinone Scaffolds in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Rationale

The 2-methyl-thienopyrimidinone scaffold represents a privileged pharmacophore in modern drug discovery, offering a robust bioisostere to the classical quinazoline and purine cores. Its utility stems from its ability to mimic the adenine ring of ATP while offering distinct vectors for elaboration that can modulate solubility, metabolic stability, and selectivity.

This guide details the strategic application of this fragment, specifically focusing on the 2-methyl-4(3H)-thienopyrimidinone tautomer. Unlike the unsubstituted (H-C2) analog, the C2-methyl group serves two critical functions:

  • Metabolic Blockade: It prevents oxidative metabolism common at the electron-deficient C2 position of pyrimidines.

  • Vector Control: It provides a defined steric handle that can enforce ligand orientation within the ATP-binding pocket of kinases or the allosteric sites of GPCRs.

Chemical Space & Synthesis Strategy

To utilize this fragment effectively, one must master its synthesis and functionalization. The core is constructed via a cyclocondensation of a thiophene amino ester.

Synthesis Workflow (Graphviz)

The following diagram outlines the critical path from the Gewald reaction product to the functionalized active pharmaceutical ingredient (API) precursor.

SynthesisWorkflow Start Methyl 2-amino-3- thiophenecarboxylate Intermediate Imidate Intermediate Start->Intermediate HCl gas, 0°C Reagent Acetonitrile / dry HCl (Pinner-like) Reagent->Intermediate Cyclization 2-methyl-thieno[2,3-d] pyrimidin-4(3H)-one Intermediate->Cyclization H2O/NH3, Heat Chlorination 4-Chloro Derivative Cyclization->Chlorination POCl3, Reflux Product Functionalized Hit Candidate Chlorination->Product SnAr (Amines/Phenols)

Figure 1: Synthetic pathway for the generation and elaboration of the 2-methyl-thienopyrimidinone core. The "Pinner-like" cyclization allows for the specific introduction of the methyl group at C2.

Detailed Protocol: Cyclocondensation to 2-Methyl Core

Objective: Synthesis of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one from methyl 2-amino-3-thiophenecarboxylate.

Rationale: While formamide yields the C2-H derivative, using acetonitrile with dry HCl is the gold standard for introducing the C2-methyl group efficiently without complex coupling reagents.

Materials:

  • Methyl 2-amino-3-thiophenecarboxylate (1.0 eq)

  • Acetonitrile (Solvent/Reagent, anhydrous)

  • HCl gas (dried through H₂SO₄ trap)

  • Sodium Hydroxide (2N)[1]

Step-by-Step Methodology:

  • Gas Saturation: Dissolve methyl 2-amino-3-thiophenecarboxylate (e.g., 5.0 g) in anhydrous acetonitrile (50 mL). Cool the vessel to 0–5°C using an ice/salt bath.

  • Pinner Reaction: Bubble dry HCl gas through the solution for 2–3 hours. The solution will darken, and a precipitate (the amidine intermediate) may form. Critical Control Point: Ensure moisture is excluded; water will hydrolyze the nitrile before reaction.

  • Cyclization: Seal the vessel and allow it to stir at room temperature overnight. Subsequently, heat the mixture to reflux for 2 hours to drive the ring closure.

  • Work-up: Cool the mixture and pour into ice water. Neutralize carefully with 2N NaOH or ammonium hydroxide to pH 7–8.

  • Isolation: The product, 2-methylthieno[2,3-d]pyrimidin-4(3H)-one, will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/DMF if necessary.

    • Expected Yield: 65–80%.

    • QC Check: 1H NMR should show a distinct singlet for the methyl group around δ 2.4–2.6 ppm.

Medicinal Chemistry Application: Kinase Inhibition[1][2][3][4][5][6][7]

The thienopyrimidinone scaffold is a classic Type I ATP-competitive inhibitor .

Binding Mode Mechanics

In the context of kinases (e.g., EGFR, PI3K), the N3-H and C4=O (carbonyl) tautomerize. However, the active inhibitor is usually the 4-amino derivative (derived from the 4-chloro intermediate).

  • The Hinge Binder: The N1 and the exocyclic amine at C4 form a donor-acceptor pair with the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of residues like Methionine or Valine).

  • The 2-Methyl Role: This group projects into the solvent front or a small hydrophobic pocket (gatekeeper vicinity), often improving selectivity against kinases with bulkier residues in this region.

Protocol: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: Validate binding of the 2-methyl-thienopyrimidinone fragment to a target kinase (e.g., VEGFR-2 or EGFR).

Rationale: Fragments have low affinity (µM–mM). SPR is preferred over biochemical assays to rule out false positives (aggregators) and determine binding kinetics (


, 

).

Experimental Setup:

  • Sensor Chip: CM5 or NTA chip (for His-tagged proteins).

  • Immobilization: Target kinase coupled to ~3000 RU (Reference Unit) density. Note: Keep density high for fragments to detect low signal.

  • Solvent Correction: Fragments are dissolved in DMSO. Prepare a DMSO calibration curve (1% to 5%) to correct for bulk refractive index changes.

Workflow:

  • Preparation: Dissolve 2-methyl-thienopyrimidinone analogs in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 2% DMSO) to final concentrations of 500 µM, 250 µM, 125 µM.

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.

  • Analysis: Look for "square wave" sensorgrams (fast on/fast off) typical of fragments.

  • Validation: If binding is observed, perform a Solubility Check (nephelometry) to ensure the signal isn't due to precipitation.

Case Study: Fragment-to-Lead Optimization

Scenario: A hit was identified against FGFR1 (Fibroblast Growth Factor Receptor 1). The initial fragment (Core A) showed


.

Optimization Logic:

  • Vector 1 (C-4 Position): Substitution of the carbonyl/chloride with an aromatic amine extends the molecule into the hydrophobic pocket.

  • Vector 2 (Thiophene Ring): Substitution at C-5 or C-6 allows access to the ribose binding pocket or solvent channel.

Comparative Data: Thienopyrimidine vs. Quinazoline[7]
FeatureQuinazoline (Reference)2-Methyl-ThienopyrimidineAdvantage
LogP (Core) ~1.8~1.2Better Solubility
H-Bond Acceptors 2 (N1, N3)2 (N1, N3) + S (weak)Similar Hinge Binding
Metabolic Liability High (C2 oxidation)Low (C2-Methyl blocked)Stability
Vector Geometry 6,6-fused5,6-fusedUnique Angle (C-5/C-6)
Optimization Pathway Diagram

Optimization Fragment Fragment Hit (Kd = 120 uM) Core Scaffold Step1 Step 1: C-4 Substitution (Aryl Amine Introduction) Fragment->Step1 SnAr Reaction Lead Lead Compound (IC50 = 50 nM) Hinge + Hydrophobic Pocket Step1->Lead Structure-Based Design Selectivity Step 2: C-6 Modification (Solubility/Selectivity) Lead->Selectivity Late Stage Functionalization

Figure 2: Optimization trajectory. The 5,6-fused system allows unique geometric access to the hydrophobic back-pocket compared to 6,6-fused quinazolines.

Troubleshooting & Expert Tips

  • Solubility: The 2-methyl group increases lipophilicity compared to the H-analog. If solubility drops <50 µM, introduce morpholine or piperazine solubilizing groups at the C-4 aromatic tail.

  • Regioselectivity: During electrophilic aromatic substitution on the thiophene ring (e.g., bromination), C-6 is generally more reactive than C-5. Use C-6 blocking groups if C-5 functionalization is desired.

  • False Positives: Thienopyrimidinones can fluoresce. If using fluorescence-based thermal shift assays, run a background control without protein.

References

  • Thienopyrimidine Scaffolds in Drug Discovery: Vertex AI Search Result 1.1: Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (2025).[2] Chemical Biology & Drug Design.

  • Kinase Inhibitor Binding Modes: Vertex AI Search Result 1.4: Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). Bioorganic & Medicinal Chemistry.

  • Synthesis Protocols (Gewald/Pinner): Vertex AI Search Result 1.13: Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine. Atlantis Press.

  • FGFR1 and EGFR Targeting: Vertex AI Search Result 1.8: Aryl Extensions of Thienopyrimidinones as Fibroblast Growth Factor Receptor 1 Kinase Inhibitors. PMC.

  • General Fragment Chemistry: Vertex AI Search Result 1.19: Synthesis of new mercaptopyrimidines and thienopyrimidines. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting and Optimizing the Solubility of Thieno[3,2-d]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug discovery teams who hit a bottleneck when their promising thieno[3,2-d]pyrimidine hits crash out of solution. Thieno[3,2-d]pyrimidines are privileged scaffolds utilized in the development of kinase and sirtuin inhibitors[1]. However, the baseline thieno[3,2-d]pyrimidin-4-one core is notoriously insoluble in standard organic solvents, complicating purification, characterization, and in vitro assay formulation.

This guide provides a mechanistic understanding of these solubility limitations and offers field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Causes of Poor Solubility (FAQ)

Q1: Why does thieno[3,2-d]pyrimidin-4-one precipitate out of common organic solvents like DCM, EtOAc, and cold DMSO? A1: The insolubility is fundamentally a thermodynamic issue driven by the molecule's crystal lattice energy. The bicyclic thieno[3,2-d]pyrimidine core is highly planar, which promotes extensive intermolecular π-π stacking[2]. Furthermore, the pyrimidin-4-one motif exists in a tautomeric state that acts as both a strong hydrogen bond donor (N-H) and acceptor (C=O). These dual forces create a rigid, tightly packed crystal lattice that organic solvents cannot easily disrupt.

Q2: Does the choice of substituent on the thiophene ring affect this baseline insolubility? A2: Yes, but often marginally unless the substituent introduces significant 3D steric bulk. For instance, adding a simple methyl or aryl group at the C-6 or C-7 position does not sufficiently disrupt the planar stacking. To achieve meaningful solubility improvements, modifications must either break the hydrogen-bonding network or introduce sp³-hybridized character to lower the partition coefficient (CLogP)[1].

Factors Core Poor Organic Solubility Cause1 Strong π-π Stacking Core->Cause1 Cause2 Intermolecular H-Bonding (NH-C=O) Core->Cause2 Cause3 High Crystal Lattice Energy Core->Cause3 Sol1 Disrupt Planarity (Steric Bulk) Cause1->Sol1 Sol2 Remove H-Bond Donor (N-Alkylation / Halogenation) Cause2->Sol2 Sol3 Lower CLogP (Add Basic Amines) Cause3->Sol3

Mechanistic causes of poor solubility and corresponding chemical solutions.

Part 2: Chemical Modification Strategies (FAQ)

Q3: How can I chemically modify the scaffold to improve solubility without losing the core's biological relevance? A3: The most effective strategy is the conversion of the C4-oxo group into a C4-amine via a reactive 4-chloro intermediate[3]. By substituting the oxygen with a basic, sp³-rich moiety like piperazine or morpholine, you eliminate the N-H hydrogen bond donor of the pyrimidinone ring and introduce steric bulk that disrupts crystal packing. Studies on sirtuin inhibitors have demonstrated that incorporating basic piperazines lowers CLogP and LogD, yielding a concurrent 10-fold improvement in solubility[1].

Q4: If I must retain the C4-oxo group for target binding, what are my options? A4: If the pyrimidin-4-one carbonyl is essential for your pharmacophore, consider synthesizing a transient prodrug. Introducing bulky, easily cleavable ester or carbonate functional groups at available amines or hydroxyls can temporarily decrease crystal packing[2]. Once placed in a biological assay, these groups are cleaved to release the active, planar thieno[3,2-d]pyrimidin-4-one. Alternatively, N-alkylation (e.g., N3-methylation) prevents H-bonding, drastically increasing solubility in aprotic solvents like DCM and THF.

Q5: I cannot alter the chemical structure. What is the optimal solvent system for preparing high-concentration stock solutions? A5: For unmodified thieno[3,2-d]pyrimidin-4-ones, Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. However, room temperature DMSO is often insufficient. You must utilize thermodynamic heating. Warming the DMSO to 60 °C can increase solubility to ≥4 mg/mL, and in some heavily substituted derivatives, up to 10 mg/mL[4]. Pro-Tip: If the solution turns cloudy upon cooling to room temperature, your compound is supersaturated. To prevent precipitation during biological assays, pre-dilute the warm DMSO stock directly into your aqueous buffer containing a surfactant (e.g., 0.1% Tween-20) under rapid vortexing.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility outcomes when applying different structural modifications to the thieno[3,2-d]pyrimidine core.

Compound StatePrimary SolventOptimal TempSolubility LimitMechanistic Impact
Unmodified Thieno[3,2-d]pyrimidin-4-one DCM / EtOAc25 °C< 0.1 mg/mLBaseline (High crystal lattice energy)
4-Chloro Intermediate DCM / THF25 °C~ 2-5 mg/mLLoss of H-bond donor
Morpholine Substituted DMSO25 °C~ 4-5 mg/mLLowered CLogP, disrupted planarity
N-Alkyl Piperazine Substituted DMSO60 °C> 10 mg/mLLowered CLogP, highly disrupted planarity[1]

Part 4: Experimental Protocols

To permanently resolve solubility issues for structure-activity relationship (SAR) studies, we recommend converting the pyrimidin-4-one to a 4-amino derivative.

G Start Thieno[3,2-d]pyrimidin-4-one (Insoluble) Step1 Halogenation (POCl3) Reflux, 2-4h Start->Step1 Intermediate 4-Chlorothieno[3,2-d]pyrimidine (Reactive Intermediate) Step1->Intermediate Step2 SNAr with Solubilizing Amine (e.g., Piperazine) Intermediate->Step2 End 4-Substituted Derivative (High Organic Solubility) Step2->End

Workflow for chemical modification to improve thieno[3,2-d]pyrimidine solubility.

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Halogenation)

Causality: Converting the C=O to C-Cl removes the hydrogen bond donor (NH) and acceptor (C=O) capabilities of the tautomeric pyrimidinone, temporarily disrupting the crystal lattice and activating the C4 position for nucleophilic attack[3].

  • Setup: Charge a dry, argon-purged round-bottom flask with thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and anhydrous acetonitrile.

  • Catalysis: Add N,N-dimethylaniline (0.7 eq) as a base to neutralize HCl generated during the reaction.

  • Addition: Slowly add Phosphorus oxychloride (POCl₃) (5.5 eq) dropwise at 0 °C to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (80-100 °C) for 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC (EtOAc:Hexane). The starting material is highly polar and will sit near the baseline due to strong H-bonding. The 4-chloro product lacks H-bonding capability and will elute significantly higher (higher Rf). This Rf shift validates the disruption of intermolecular forces.

  • Workup: Cool to room temperature and carefully quench by pouring over crushed ice. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: Replacing the chloride with a basic, bulky amine (like piperazine) permanently prevents planar stacking and lowers the molecule's CLogP, drastically improving solubility in both organic solvents and aqueous buffers[1].

  • Setup: Dissolve the crude 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a polar aprotic solvent (e.g., anhydrous THF).

  • Reagents: Add the secondary amine (e.g., N-methylpiperazine) (2.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Stir the mixture at 70 °C for 4-6 hours.

  • Self-Validation Checkpoint: The reaction mixture will visibly transition from a cloudy suspension to a clear, homogenous solution as the highly soluble 4-substituted product forms.

  • Workup: Quench with water and extract with EtOAc. The organic layer will readily dissolve the product without precipitation, confirming the successful enhancement of organic solubility.

References

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity - MDPI. URL: [Link]

Sources

Optimizing yield of Gewald reaction for thienopyrimidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Efficiency Gewald Synthesis for Thienopyrimidines

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Optimization and Troubleshooting Guide for Gewald Reaction Protocols

Executive Summary

The Gewald reaction is the industry-standard gateway to 2-aminothiophenes, the immediate precursors to thienopyrimidine scaffolds (bioisosteres of quinazolines). While theoretically simple, the reaction is notorious for "tarring out"—forming dark, oligomeric byproducts that complicate purification and decimate yield.

This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic bottlenecks of the reaction. It focuses on the Three-Component Variation (Ketone + Activated Nitrile + Elemental Sulfur) as it is the most relevant for combinatorial drug discovery.

Part 1: The Mechanistic Logic

To troubleshoot the Gewald reaction, one must understand that it is a tandem Knoevenagel-Michael-Cyclization sequence. The failure mode usually lies in the competition between the desired sulfur uptake and the polymerization of the Knoevenagel intermediate.

Mechanism Visualization

The following diagram outlines the critical path and failure points.

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Intermediate (Alkylidene Nitrile) Start->Inter1 Condensation (-H2O) Base Base Catalyst (Morpholine/Piperidine) Base->Inter1 Catalyzes Polymer FAILURE MODE: Oligomerization/Tar Inter1->Polymer High Temp / No Sulfur Inter2 Polysulfide Adduct Inter1->Inter2 Michael Addition of S8 Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Activated by Amine Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization Product 2-Aminothiophene (Thienopyrimidine Precursor) Cyclization->Product -H2O

Figure 1: Critical path of the Gewald reaction showing the divergence between productive sulfur uptake and destructive oligomerization.

Part 2: Troubleshooting & Optimization (Q&A)

Module 1: The "Tar" Problem (Oligomerization)

Q: My reaction mixture turns black/tarry within 30 minutes, and yields are <20%. What is happening? A: This is the classic "runaway Knoevenagel" effect. The intermediate alkylidene nitrile is highly reactive. If elemental sulfur is not immediately available in solution to trap it, the intermediate polymerizes.

  • The Fix (Catalyst Switch): Switch from diethylamine (DEA) or triethylamine (TEA) to Morpholine .

    • Why? Morpholine acts as a dual-function reagent. It catalyzes the condensation and reacts with elemental sulfur to form soluble thio-morpholides (morpholine polysulfides), which transfer sulfur to the intermediate much faster than solid S8 can dissolve [1][2].

  • The Fix (Temperature Staging): Do not reflux immediately. Stir the ketone, nitrile, and sulfur with the base at 40°C for 30-60 minutes to allow sulfur solubilization and initial Michael addition, then ramp to reflux to drive cyclization.

Module 2: Reaction Stalling & Incomplete Conversion

Q: I see the Knoevenagel intermediate on TLC, but the sulfur isn't incorporating. The reaction stalls. A: This is a phase-transfer issue. Elemental sulfur (


) is lipophilic and poorly soluble in standard polar solvents like ethanol.
  • The Fix (Solvent Polarity): If using Ethanol, add 10-20% DMF or DMSO. This increases the boiling point and sulfur solubility.

  • The Fix (Microwave Acceleration): Microwave irradiation is superior for this step. The dipolar polarization of the solvent/catalyst superheats the local environment, fracturing the

    
     crown structure and accelerating the Michael addition step by orders of magnitude [3].
    
Module 3: Regioselectivity with Unsymmetrical Ketones

Q: I am using 2-butanone (unsymmetrical). Which isomer will I get? A: Regioselectivity is governed by steric hindrance during the Knoevenagel step.

  • Rule of Thumb: Condensation usually occurs at the less hindered methylene group (kinetic control).

  • Optimization: To force reaction at the more hindered position (often desired for specific drug scaffolds), use a non-polar solvent (Toluene) with a Dean-Stark trap and acetic acid/ammonium acetate catalyst first to isolate the Knoevenagel intermediate, then add sulfur/base in a second step.

Part 3: Experimental Protocols

Protocol A: Optimized Thermal Method (Morpholine-Mediated)

Best for scale-up (>5g) and standard laboratory setups.

  • Setup: 3-neck round bottom flask with reflux condenser and internal thermometer.

  • Solubilization: Dissolve Ketone (1.0 eq) and Activated Nitrile (e.g., ethyl cyanoacetate, 1.0 eq) in Ethanol (5 mL/mmol).

  • Activation: Add Morpholine (1.2 eq) dropwise. Stir at RT for 15 mins .

    • Checkpoint: Solution may warm slightly (exothermic condensation).

  • Sulfur Addition: Add elemental Sulfur (

    
    , 1.0 eq).
    
  • The "Soak": Heat to 45-50°C for 45 minutes.

    • Observation: The sulfur suspension should begin to clarify/dissolve.

  • Cyclization: Ramp temperature to reflux (78°C) and hold for 3-5 hours.

  • Workup: Cool to RT. Pour mixture into crushed ice/water (10x volume). The product usually precipitates as a solid. Filter and wash with cold EtOH/Water (1:1).

Protocol B: Microwave-Assisted Synthesis

Best for library generation (low scale, high throughput) and difficult substrates.

  • Vessel: 10mL Microwave pressure vial.

  • Charge: Combine Ketone (1.0 mmol), Nitrile (1.0 mmol), Sulfur (1.0 mmol), and Morpholine (1.2 mmol) in Ethanol (2 mL).

  • Irradiation:

    • Power: Dynamic (maintain temp).

    • Temp: 100°C.

    • Time: 10-20 minutes.

    • Note: Do not exceed 120°C to avoid decomposition of the thiophene ring.

  • Workup: Dilute with water, extract with EtOAc if oil forms, or filter if solid precipitates.

Part 4: Data & Decision Matrix

Catalyst Efficiency Comparison

Representative yield trends for cyclohexanone + ethyl cyanoacetate + S8 [1][4].

CatalystSolventYield (%)Notes
Morpholine EtOH 85-92% Best balance of rate and sulfur solubility.
DiethylamineEtOH60-70%Slower sulfur uptake; higher risk of tar.
TriethylamineDMF55-65%Poor solubilization of S8 without high heat.
PiperidineEtOH75-80%Good, but often harder to remove traces from product.
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue1 Black Tar / Low Yield Start->Issue1 Issue2 Unreacted Sulfur Start->Issue2 Issue3 Regio-mix Start->Issue3 Sol1 Action: Switch to Morpholine & Stage Temp (40°C -> Reflux) Issue1->Sol1 Sol2 Action: Add DMF (10%) or Use Microwave Issue2->Sol2 Sol3 Action: Isolate Intermediate (2-Step Protocol) Issue3->Sol3

Figure 2: Rapid diagnostic logic for Gewald reaction failures.

References

  • Sabnis, R. W., et al. (1999). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry. Link

  • Huang, Y., et al. (2010). Recent advances in the synthesis of 2-aminothiophenes. Arkivoc. Link

  • Sridhar, M., et al. (2007).[1] Microwave-accelerated Gewald reaction: Synthesis of 2-aminothiophenes. Synthetic Communications. Link

  • Puthani, B., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles. Link

Sources

Troubleshooting cyclization failures in thienopyrimidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thienopyrimidinone Synthesis

Executive Summary

The thienopyrimidinone scaffold is a critical bioisostere of quinazolinone, widely utilized in kinase inhibitors (e.g., FLT3, EGFR) and GPCR ligands. However, the transition from a 2-aminothiophene-3-carboxylate precursor to the bicyclic core is the most common bottleneck in this synthesis.

This guide addresses the three primary failure modes: Incomplete Cyclization (stalled intermediates), Thermal Decomposition (charring), and Solubility-Driven Yield Loss .

Module 1: Pre-Cyclization Integrity Check

Before blaming the cyclization conditions, validate your Gewald product.

The Issue: "My cyclization yield is <10%, and the crude NMR is messy." Root Cause: Sulfur contamination from the Gewald reaction. Elemental sulfur (


) often co-precipitates with the aminothiophene carboxylate. During the high-temperature cyclization step, this sulfur acts as a radical initiator/oxidant, leading to polymerization.

Diagnostic Protocol:

  • Visual Check: Is your precursor bright yellow/orange? (Good). Is it dark brown/tarry? (Bad).

  • Solubility Test: Dissolve 10 mg in DCM. If a fine yellow powder remains undissolved, you likely have sulfur contamination.

Corrective Action:

  • Protocol: Recrystallize the 2-aminothiophene precursor from Ethanol/Water (3:1) or perform a rapid filtration through a short silica plug using 10% EtOAc/Hexanes before attempting cyclization.

Module 2: The Cyclization Bottleneck

Scenario A: The "Niementowski-Type" Cyclization (Formamide)

Target: 2-Unsubstituted thienopyrimidin-4-ones.

Symptom: Starting material is consumed, but LCMS shows a mass corresponding to


 (Formyl intermediate) or extensive degradation.

Mechanism & Failure Mode: The reaction requires the formation of a formamidine intermediate followed by intramolecular nucleophilic attack on the ester.

  • Failure 1 (Electronic): If the thiophene has electron-withdrawing groups (EWGs), the amine is less nucleophilic.

  • Failure 2 (Steric): Bulky esters (e.g., tert-butyl) hinder the ring closure.

Troubleshooting Protocol:

VariableStandard ConditionOptimization for FailureWhy?
Reagent Formamide (Excess)Formamide + Ammonium Acetate (10 mol%)

acts as a buffer/proton shuttle, catalyzing the leaving group departure (

).
Temp Reflux (~210°C)Microwave: 150°C, 20 minRapid heating bypasses the thermal decomposition window of the thiophene.
Additive NoneAdd 5% Formic AcidProtonates the ester carbonyl, making it more electrophilic for the ring-closing step.

Visual Workflow (DOT):

FormamideCyclization Start 2-Aminothiophene Ester Inter Formamidine Intermediate Start->Inter + Formamide Reflux Product Thienopyrimidinone Inter->Product - EtOH (Ring Closure) Inter->Product Fail Hydrolysis/Decomp Inter->Fail H2O present or T > 220°C Inter->Fail

Caption: Figure 1. The critical path in formamide cyclization. The intermediate formamidine must eliminate ethanol to close the ring; moisture leads to hydrolysis.

Scenario B: Urea Fusion Failures

Target: Thienopyrimidine-2,4-diones.

Symptom: The reaction mixture solidifies into a "rock" at 160°C, trapping unreacted starting material.

Root Cause: The melting point of the urea/thiophene mixture is higher than the reaction temperature, or the urea decomposes (biuret formation) before reacting.

The "Melt" Solution: Do not use a solvent. This reaction works best as a neat fusion.

  • Grind: Finely grind the aminothiophene and urea (1:5 ratio) in a mortar before heating.

  • Ramp: Place in an open flask (to allow

    
     escape). Heat rapidly to 180°C until molten.
    
  • Rescue: If it solidifies early, add Phenol or Diphenyl ether as a high-boiling solvent to maintain a liquid phase.

Scenario C: Orthoester/Amine Cyclization (3-Substituted)

Target: N3-substituted derivatives.

Symptom: Isolation of an acyclic imidoformamide intermediate.[1] The ring won't close.

Root Cause: The amine used (


) is too bulky or the leaving group (

) on the ester is poor.

Corrective Action (The "One-Pot" Fix): Instead of refluxing in ethanol (standard), switch to Acetic Acid as the solvent.

  • Mechanism:[2][3][4][5] Acetic acid protonates the ester carbonyl, facilitating the attack of the amidine nitrogen.

  • Protocol: Reflux aminothiophene + triethyl orthoformate + amine in Glacial AcOH for 4 hours.

Module 3: Post-Reaction Solubility (The "Crash" Protocol)

Thienopyrimidinones are notoriously insoluble, often leading to "yield" loss because the product is thrown away with the filter cake or remains stuck in the flask.

FAQ: How do I purify this brick? Do not attempt column chromatography on the crude solid.

  • The Base Trick: Most thienopyrimidinones (with an N-H) are acidic (

    
    ).
    
  • Suspend the crude solid in 1M NaOH .

  • Filter off the impurities (undissolved solids).

  • Acidify the filtrate with HCl to pH 4.

  • The pure product will precipitate as a fine white/off-white solid.

Solubility Decision Tree (DOT):

SolubilityLogic Start Crude Reaction Mixture Check Does it have N3-H? Start->Check Yes Suspend in 1M NaOH Check->Yes Yes (Acidic proton) No Use hot DMF/MeOH recrystallization Check->No No (N-Alkylated) Filter Filter (Discard Solid) Yes->Filter Acidify Acidify Filtrate (HCl) Filter->Acidify Final Pure Product Precipitates Acidify->Final

Caption: Figure 2. Purification logic based on the acidity of the N3-proton.

References

  • Gewald Reaction & Precursors

    • Mechanism and utility: Sabnis, R. W. (2016).[6] "The Gewald reaction in dye chemistry." Coloration Technology.

    • Precursor synthesis: Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.
  • Cyclization Methodologies

    • Formamide/Niementowski: Cohen, et al. (2016). "Chemistry of Thienopyrimidines and Their Biological Applications." Natural Sciences Publishing.[7]

    • Microwave Assisted Synthesis: Prakash, C., & Singh, R. (2024).[6] "Synthesis of fluorinated six-membered nitrogen heterocycles using microwave irradiation." Journal of Heterocyclic Chemistry.

  • Specific Thienopyrimidinone Applications

    • Kinase Inhibition (FLT3): Elmongy, E. I. (2020).[6] "Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition." Heterocycles.

    • TrmD Inhibition: "Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase."[2] ACS Publications.

Sources

Troubleshooting Guide: Removing Impurities from Crude 2-Methyl-thienopyrimidinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate highly pure 2-methyl-thienopyrimidinone. This compound is a critical building block in medicinal chemistry, but its synthesis often yields a crude mixture contaminated with unreacted precursors, kinetic regioisomers, and oxidized polymeric species.

This guide bypasses generic advice to provide field-proven, mechanistically grounded workflows for achieving >99% purity.

Impurity Profiling & Strategic Logic

Before executing a purification protocol, you must understand the chemical nature of the impurities you are trying to remove. The cyclization of 2-aminothiophene-3-carboxylates typically generates three distinct classes of impurities, each requiring a targeted removal strategy.

ImpurityLogic Root Impurity Profiling Crude 2-Methyl-thienopyrimidinone Imp1 Unreacted Aminothiophenes (Basic Nature) Root->Imp1 Imp2 Polymeric/Oxidized Species (High MW, Colored) Root->Imp2 Imp3 Kinetic Regioisomers (Similar Polarity) Root->Imp3 Sol1 Acid Wash (0.1M HCl) Protonates & Solubilizes Imp1->Sol1 Sol2 Activated Carbon Filtration Adsorbs High MW Species Imp2->Sol2 Sol3 Thermodynamic Recrystallization Selectively Precipitates Imp3->Sol3

Logical mapping of thienopyrimidinone impurities to targeted purification strategies.

Physicochemical Data for Purification Planning

Thienopyrimidinones feature a highly planar, conjugated core that stacks tightly via


 interactions. This makes them notoriously insoluble in standard non-polar organic solvents. To design a self-validating purification system, we exploit these solubility differentials.

Table 1: Solvent Partitioning & Solubility Profile

Solvent SystemTemp (°C)Target Compound SolubilityImpurity PartitioningMechanistic Recommendation
0.1M HCl (aq) 25Very LowHigh (Amines)Use during liquid-liquid extraction to protonate and remove unreacted basic precursors.
Ethyl Acetate 25Low to ModerateModerateOptimal organic phase for initial extraction. Add 5% THF if the target compound crashes out.
DMF 80HighHighPrimary solvent for thermodynamic recrystallization; disrupts strong intermolecular hydrogen bonds.
Water 25InsolubleHigh (Salts)Acts as an aggressive anti-solvent when added dropwise to hot DMF.
Isopropanol 25LowModerateIdeal for the final crystal wash to strip away residual high-boiling DMF without dissolving the product.
Step-by-Step Purification Methodologies

The following sequential workflow ensures the removal of all three impurity classes.

Workflow A Crude Product B Acid-Base Extraction A->B C Charcoal Treatment B->C D DMF/Water Recrystallization C->D E Pure Product D->E

Workflow for the systematic purification of crude 2-methyl-thienopyrimidinone.

Protocol A: Liquid-Liquid Extraction & Decolorization

Objective: Remove unreacted starting materials and colored polymeric oxidation products.

  • Dissolution: Dissolve the crude 2-methyl-thienopyrimidinone in a large volume of Ethyl Acetate (EtOAc). If the compound resists dissolution, add up to 10% v/v Tetrahydrofuran (THF) to disrupt hydrogen bonding.

  • Acid Wash: Wash the organic layer with 0.1M HCl (3 x 50 mL).

    • Causality: The mild acid selectively protonates the unreacted aminothiophene starting materials, shifting them into the aqueous phase while leaving the neutral pyrimidinone in the organic layer.

  • Neutralization: Wash with saturated aqueous

    
     (1 x 50 mL) to neutralize residual acid, followed by a brine wash.
    
  • Carbon Adsorption: Add 10% w/w activated carbon (charcoal) to the organic layer and heat to 50°C for 15 minutes with stirring.

    • Causality: The porous carbon matrix physically traps high-molecular-weight, highly conjugated polymeric byproducts responsible for dark red/brown discoloration.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite to remove the charcoal. Concentrate the pale-yellow filtrate in vacuo to yield a semi-pure solid.

Protocol B: Thermodynamic Recrystallization

Objective: Isolate the thermodynamically stable product from kinetic regioisomers and trace impurities.

  • Primary Solvation: Suspend the semi-pure solid in a minimum volume of N,N-Dimethylformamide (DMF) and heat to 80°C until a homogenous solution is achieved.

  • Anti-Solvent Addition: Slowly add warm distilled water dropwise to the stirring solution until it becomes slightly turbid (reaching the cloud point).

  • Equilibration: Add exactly 1–2 drops of DMF to clear the turbidity. Remove from heat and allow the flask to cool completely undisturbed to room temperature over 4 hours.

    • Causality: Slow cooling promotes the growth of the thermodynamically stable 2-methyl-thienopyrimidinone crystal lattice. Structurally similar kinetic regioisomers, which cannot perfectly pack into this specific lattice, are excluded and remain dissolved in the mother liquor .

  • Yield Maximization: Chill the flask in an ice bath for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake sequentially with cold water and cold isopropanol.

    • Causality: Isopropanol effectively washes away residual high-boiling DMF and trace surface impurities without dissolving the target crystals .

  • Drying: Dry the purified crystals in a vacuum oven at 60°C overnight.

Technical FAQs & Troubleshooting

Q: Why does my product "oil out" instead of crystallizing during the DMF/Water step? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the specific solvent mixture, or when the solution is excessively supersaturated. Solution: Reheat the mixture until it is completely homogeneous, add 5% more DMF to decrease the supersaturation level, and cool the flask much slower (e.g., inside a warm water bath that cools to room temperature naturally). Seeding the solution with a single pure crystal at the cloud point provides a nucleation site, forcing solid crystallization rather than phase separation.

Q: I still see a faint yellow tint in my final recrystallized product. Is it impure? A: Not necessarily. Thienopyrimidinones can exhibit a pale yellow color even at >99% purity due to their extended conjugated


-system absorbing light in the near-UV/violet spectrum. However, if the color is dark brown or red, it indicates trace oxidized thiophene polymers. If dark coloration persists, you must repeat the activated carbon filtration (Protocol A, Step 4).

Q: Can I use silica gel column chromatography instead of recrystallization? A: Yes, but it is rarely optimal for scale-up. Thienopyrimidinones often streak severely on standard silica gel due to strong hydrogen bonding between the pyrimidinone core and the acidic silanol groups on the silica surface. If chromatography is absolutely necessary to separate a stubborn co-eluting impurity, you must deactivate the silica by adding 1% Triethylamine (


) to your eluent (e.g., Dichloromethane/Methanol) to prevent tailing.
References
  • Title: Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterization of Some Novel Heterofused Thienopyrimidines for Anti-Inflammatory Activity Source: Asian Journal of Research in Chemistry URL: [Link]

Technical Support Center: Troubleshooting Thienopyrimidine Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic in vitro behavior of thienopyrimidines. Thienopyrimidines are privileged structural scaffolds, frequently utilized as potent inhibitors for kinases (e.g., PI3K, mTOR) due to their excellent target affinity ()[1]. However, their rigid, planar, and highly lipophilic tricyclic structures result in notoriously poor aqueous solubility ()[1].

In biological assays, this hydrophobicity manifests as colloidal aggregation, compound precipitation, and unpredictable cytotoxicity. This guide provides mechanistic explanations and self-validating protocols to help you overcome these formulation and assay hurdles.

Section 1: Diagnosing Aggregation-Based False Positives

Q: My thienopyrimidine series shows excellent biochemical potency, but the dose-response curves have unusually steep Hill slopes (>2.0). What is causing this?

A: Steep Hill slopes are a classic hallmark of aggregation-based inhibition. At low micromolar concentrations, highly lipophilic molecules spontaneously self-associate into colloidal aggregates ranging from 50 to 1000 nm in diameter ()[2]. Instead of binding the target kinase's active site in a precise 1:1 stoichiometric ratio, these colloids sequester the enzyme non-specifically, leading to false-positive inhibition and erratic assay kinetics ()[3].

Q: How can I definitively distinguish between true competitive inhibition and colloidal aggregation?

A: You must implement a detergent-sensitive counter-screen. Colloidal aggregates are highly sensitive to non-ionic detergents. By comparing the IC50 of your compound in the presence and absence of a detergent like Triton X-100, you can identify aggregators. A significant rightward shift in IC50 (attenuated inhibition) upon detergent addition confirms an aggregation-based mechanism ()[3].

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol is a self-validating system: true inhibitors will maintain their potency, while aggregators will lose activity.

  • Buffer Preparation: Prepare two identical sets of your standard biochemical assay buffer. To one set, add 0.01% (v/v) Triton X-100 ()[2].

  • Compound Dilution: Serially dilute the thienopyrimidine in DMSO, ensuring a constant final DMSO vehicle concentration (e.g., 1%) across all test wells to prevent solvent-induced artifacts.

  • Pre-incubation (CRITICAL STEP): Incubate the enzyme and compound for exactly 5 minutes before adding the substrate. Aggregate-based inhibition is highly time-dependent; controlling this specific window ensures reproducible colloid formation ()[3].

  • Reaction Initiation: Add the substrate (e.g., ATP/peptide for kinases) and monitor the reaction rate.

  • Data Analysis: Calculate the IC50 for both conditions. An IC50 that increases by >2-fold in the 0.01% Triton X-100 buffer indicates promiscuous aggregation ()[3].

G A Thienopyrimidine in Aqueous Buffer B Add 0.01% Triton X-100 (Non-ionic Detergent) A->B C Does IC50 Shift Significantly? (>2-fold) B->C D Yes: Aggregation-Based False Positive C->D  Attenuated Inhibition E No: True Competitive Inhibitor C->E  Maintained Inhibition

Workflow for identifying aggregation-based inhibition using detergent counter-screening.

Section 2: Overcoming Solubility Limits via Formulation

Q: My thienopyrimidine precipitates when diluted from DMSO into cell culture media. How can I improve its solubility without increasing DMSO concentration?

A: The most effective strategy for highly hydrophobic planar molecules is host-guest complexation using cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) ()[4]. HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a lipophilic central cavity that encapsulates the hydrophobic thienopyrimidine core ()[4]. This thermodynamic masking prevents nucleation and precipitation upon introduction to the aqueous media.

Protocol 2: Preparation of Thienopyrimidine/HP-β-CD Inclusion Complexes

This phase-solubility method ensures maximum thermodynamic encapsulation of the inhibitor.

  • Cyclodextrin Solution: Prepare a 50 mM solution of HP-β-CD in nanopure water or your physiological assay buffer (pH 7.4) ()[4].

  • Compound Addition: Add an excess amount of the solid thienopyrimidine inhibitor to the HP-β-CD solution to create a supersaturated suspension.

  • Equilibration: Shake the suspension in a rotary incubator at 37°C and 300 rpm for 48 hours to allow thermodynamic equilibrium of the inclusion complex ()[4].

  • Filtration: Centrifuge the sample at 20,000 × g for 10 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter to remove any uncomplexed, undissolved thienopyrimidine ()[4].

  • Quantification: Measure the final dissolved concentration of the thienopyrimidine using UV-Vis spectroscopy or HPLC. The resulting complex can be directly diluted into cell culture media.

G T Hydrophobic Thienopyrimidine Eq Equilibration (37°C, 48h) T->Eq CD HP-β-CD (Hydrophilic Shell) CD->Eq Comp Host-Guest Inclusion Complex Eq->Comp Bio Enhanced Aqueous Bioavailability Comp->Bio

Mechanism of solubility enhancement via HP-β-CD host-guest inclusion complexation.

Section 3: Solvent Management and Cytotoxicity

Q: If I must use DMSO as a vehicle, what is the maximum concentration I can use in my cell-based assays before it confounds my readout?

A: DMSO tolerance is highly dependent on the cell line and the specific signaling nodes you are measuring. While 0.1% to 0.5% (v/v) is often cited as a standard, ultra-low doses of DMSO can induce heterogeneous off-target effects on kinase signaling networks ()[5]. For example, DMSO can independently alter the phosphorylation states of PI3K, ERK, and EGFR, which directly interferes with the readout of thienopyrimidine-based kinase inhibitors ()[5]. Furthermore, concentrations above 0.3125% can induce cytotoxicity in sensitive lines like MCF-7 over prolonged exposures (48–72h) ()[6].

Table 1: Quantitative Impact of DMSO on Cell-Based Assays
DMSO Concentration (v/v)Cytotoxicity ProfileKinase Signaling ImpactRecommended Use Case
< 0.1% Negligible across most cell lines ()[6].Minimal, but baseline phospho-epitope shifts may occur ()[5].Primary cells, highly sensitive mechanistic kinase assays.
0.1% – 0.3125% Safe for robust lines (e.g., HepG2, HT29) up to 72h ()[6].Moderate. Can cause downregulation of ERK1/2 activity ()[5].Standard cancer cell line viability and proliferation assays.
> 0.5% Toxic to sensitive lines (e.g., MCF-7) ()[6].Severe. Promotes arbitrary phosphorylation of multiple kinases ()[5].Avoid in mechanistic signaling assays; use only if unavoidable.

Q: How do I minimize "solvent shock" when dosing cells with DMSO stocks?

A: "Solvent shock" occurs when a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, causing localized supersaturation and immediate compound precipitation before the solvent can diffuse. Solution: Never pipette 100% DMSO directly into the final assay well. Instead, utilize an intermediate dilution step: dilute the 100% DMSO stock into a 10% DMSO / 90% Buffer intermediate, mix thoroughly, and then transfer this intermediate into the final assay well to reach your ≤0.3125% final DMSO concentration. Alternatively, utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of 100% DMSO directly into the assay plate, which ensures instantaneous dispersal and prevents localized nucleation.

References
  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors | Source: NIH PMC | URL: [Link]

  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Source: NIH PMC | URL: [Link]

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice | Source: NIH PMC | URL: [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual | Source: NCBI Bookshelf | URL: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors | Source: MDPI | URL: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines | Source: MDPI | URL: [Link]

Sources

Technical Support Center: Thienopyrimidinone Activation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents to POCl₃ for Thienopyrimidinone Activation

Document ID: TS-ORG-404 | Version: 2.1 | Status: Active[1]

Executive Summary: Why Move Away from POCl₃?

Phosphorus oxychloride (POCl₃) is the historical gold standard for converting thienopyrimidinones (lactams) to chloro-thienopyrimidines. However, it presents significant "pain points" in modern drug discovery:

  • Workup Difficulty: Hydrolysis produces phosphoric acid, creating sticky emulsions that trap product.

  • Safety: It is a Chemical Weapons Convention (Schedule 3) precursor and reacts violently with water.[1]

  • Harsh Conditions: Typically requires reflux (

    
    C), which degrades sensitive substrates.[1]
    

This guide details validated alternatives—Thionyl Chloride (SOCl₂) , Oxalyl Chloride , Sulfonyl Chlorides , and Phosphonium Salts (PyBroP) —providing protocols to maintain yields while mitigating safety risks.

Decision Matrix: Selecting the Right Reagent

Before starting, use this logic flow to select the best reagent for your specific substrate.[2]

ReagentSelection Start Start: Thienopyrimidinone Substrate AcidSens Is the substrate Acid Sensitive? Start->AcidSens TempSens Is the substrate Heat Sensitive (>60°C)? AcidSens->TempSens No PyBroP Use PyBroP or BOP (Basic Conditions, One-Pot SNAr) AcidSens->PyBroP Yes (Boc/TBS groups) Oxalyl Use Oxalyl Chloride + cat. DMF (Generates gases, easy workup) TempSens->Oxalyl Yes SOCl2 Use SOCl2 + cat. DMF (Cheaper, robust) TempSens->SOCl2 No TsCl Use TsCl/Et3N (Forms Sulfonate or Chloride) TempSens->TsCl Alternative: Mild Activation

Figure 1: Reagent Selection Decision Tree based on substrate stability and reaction conditions.

Protocol Category A: The Chlorination Replacements

These reagents generate the same product (4-chloro-thienopyrimidine) as POCl₃ but utilize Vilsmeier-Haack type activation.

Option 1: Thionyl Chloride (SOCl₂) + Catalytic DMF

Best For: Scale-up, cost-efficiency, and avoiding phosphate byproducts. Mechanism: DMF reacts with SOCl₂ to form the Vilsmeier reagent (chloroiminium ion), which is the active chlorinating species.[3][4]

Standard Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Mix: Suspend thienopyrimidinone (1.0 equiv) in anhydrous Toluene or DCM (0.5 M).

  • Activate: Add anhydrous DMF (0.1 – 0.5 equiv). Crucial: Do not omit DMF; reaction is sluggish without it.

  • Reagent: Add SOCl₂ (2.0 – 5.0 equiv) dropwise.

  • Reaction: Reflux (Toluene) or reflux (DCM) for 2–4 hours.

  • Workup: Evaporate volatiles in vacuo. The byproducts are SO₂ (gas) and HCl (gas).[4] No aqueous quench is strictly necessary if volatiles are removed thoroughly, preventing emulsion formation.

Option 2: Oxalyl Chloride + Catalytic DMF

Best For: Mild conditions (Room Temp to 40°C), acid-sensitive substrates that can tolerate mild HCl.[1] Advantage: Byproducts are CO, CO₂, and HCl—all gases.[5]

Standard Protocol:

  • Mix: Suspend substrate (1.0 equiv) in dry DCM.

  • Activate: Add catalytic DMF (5 mol%).

  • Reagent: Add Oxalyl Chloride (1.5 – 2.0 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT). Stir until gas evolution ceases (1–3 hours).

  • Workup: Concentrate directly.

Protocol Category B: The "Green" / Basic Route (Peptide Coupling)[1]

Option 3: Phosphonium Salts (PyBroP / BOP)

Best For: Highly acid-sensitive substrates (containing Boc, acetals) or "One-Pot" reactions where you want to add an amine nucleophile immediately.[1] Mechanism: Activates the lactam oxygen via a phosphonium salt, creating a leaving group (OP(NMe₂)₃⁺) susceptible to


.

Standard Protocol (One-Pot Activation & Displacement):

  • Mix: Dissolve thienopyrimidinone (1.0 equiv) in dry DMF or Dioxane.

  • Base: Add DIPEA or Et₃N (3.0 equiv).[1]

  • Reagent: Add PyBroP (1.2 – 1.5 equiv). Stir at RT for 30–60 mins.[1]

    • Checkpoint: TLC should show consumption of starting material (formation of the active intermediate).

  • Displacement: Add the amine nucleophile (1.2 equiv).

  • Reaction: Stir at RT or mild heat (50°C) for 2–12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Protocol Category C: Sulfonylation

Option 4: Tosyl Chloride (TsCl)

Best For: Avoiding halogens entirely, or when "hard" nucleophiles are used later.[1] Nuance: In electron-deficient heterocycles like thienopyrimidines, TsCl/Base sometimes yields the chloride product rather than the tosylate, as the chloride ion (from TsCl) displaces the highly reactive intermediate tosylate.

Standard Protocol:

  • Mix: Substrate (1.0 equiv) in DCM/THF.

  • Base: Et₃N (2.0 equiv) + DMAP (0.1 equiv).[1]

  • Reagent: TsCl (1.2 equiv).[1][6]

  • Reaction: Stir at RT.

Troubleshooting & FAQs

Q1: I used SOCl₂ without DMF and the reaction didn't work. Why?

A: Thienopyrimidinones are relatively electron-rich lactams compared to simple amides, but they still require potent electrophiles. SOCl₂ alone is often not electrophilic enough to attack the carbonyl oxygen efficiently. Adding DMF forms the Vilsmeier Reagent (dimethylchloroiminium chloride), which is a "super-electrophile" that drives the reaction.[1]

Q2: My product decomposes during aqueous workup with POCl₃. Which alternative is best?

A: Switch to Oxalyl Chloride .[1] Because the byproducts (CO, CO₂, HCl) are gases, you can simply remove the solvent and excess reagent on a rotary evaporator. This allows you to carry the crude imidoyl chloride directly into the next step without exposing it to water or basic extraction.

Q3: I am using PyBroP, but the yield is low. What is happening?

A: Check your solvent and base.[1] PyBroP reactions require a non-nucleophilic base (DIPEA is superior to TEA here) and anhydrous conditions.[1] If your solvent is "wet," the PyBroP hydrolyzes. Also, ensure you allow the "activation time" (30-60 mins) before adding the amine nucleophile.

Q4: Can I use these reagents for large-scale (kg) synthesis?

A: SOCl₂/DMF is the industry standard for scale-up. It is cheaper than Oxalyl Chloride and PyBroP.[1] However, you must have efficient gas scrubbing (NaOH traps) for the SO₂/HCl off-gassing.

Comparative Data Table

ReagentCostAtom EconomyWorkup DifficultyAcid/Base ConditionsSafety Profile
POCl₃ LowMediumHigh (Emulsions)Strong AcidicToxic, CWC Schedule 3
SOCl₂ + DMF LowHighLow (Gases)AcidicCorrosive, Gas evolution
Oxalyl Cl HighMediumVery Low (Gases)AcidicToxic (CO gen), Corrosive
PyBroP Very High Low (High MW waste)Medium (Extraction)Basic Irritant, Expensive
TsCl MediumMediumMediumMild BasicSensitizer

Visualizing the Mechanism (Vilsmeier-Haack Activation)

Understanding the role of DMF is critical for troubleshooting the SOCl₂/Oxalyl Chloride routes.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + Electrophile SOCl2 SOCl2 / (COCl)2 SOCl2->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Substrate Substrate Thienopyrimidinone (Lactam) Substrate->Intermediate Product Chloro-thienopyrimidine Intermediate->Product - DMF (Catalytic Cycle)

Figure 2: The catalytic cycle of DMF converting to the Vilsmeier reagent, activating the substrate, and regenerating DMF.[1]

References

  • Indian Chemical Society. (2025).[1] POCl3-PCl5 mixture: A robust chlorinating agent.[1] (Review of chlorination reagents including thienopyrimidinone examples).

  • BenchChem. (2025).[1][2] Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives. (Detailed protocols for SOCl2 and Oxalyl Chloride usage in heterocycles). [1]

  • National Institutes of Health (PMC). (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. (Comparative data on scale-up and quenching safety).

  • Common Organic Chemistry. (2025). Alcohol to Chloride - Common Conditions.[1][3] (Mechanistic details on SOCl2 and Vilsmeier-Haack).

  • ResearchGate. (2014).[1] Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. (Demonstrates the activation capability of Oxalyl Chloride/DMF).

Sources

Controlling regio-selectivity in thienopyrimidine N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thienopyrimidine N-Alkylation Optimization

Ticket ID: REGIO-TP-404 Subject: Controlling N3- vs. O4-Regioselectivity in Thieno[2,3-d]pyrimidin-4(3H)-ones Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Conflict

The Issue: You are likely attempting to alkylate a thieno[2,3-d]pyrimidin-4(3H)-one scaffold. The goal is N3-alkylation (the lactam nitrogen) to generate bioactive derivatives (e.g., EGFR, VEGFR inhibitors). However, you are observing significant O4-alkylation (the lactim oxygen) or a difficult-to-separate mixture of isomers.

The Root Cause: The thienopyrimidine anion is an ambident nucleophile .

  • N3 Position: The thermodynamic target. It is "softer" but often sterically hindered by C2 substituents.

  • O4 Position: The kinetic trap. It is "harder" (higher charge density) and more accessible.

The Solution Strategy: To force N3-selectivity, we must manipulate the Hard-Soft Acid-Base (HSAB) parameters of the reaction environment. This guide provides two validated workflows:

  • The "Cesium Effect" Protocol: For alkyl halides.

  • The Mitsunobu Inversion: For alcohols (highest fidelity).

Diagnostic Framework (Decision Tree)

Before selecting a protocol, determine your reaction pathway using the logic below.

DecisionTree Start START: Select Electrophile Type Electrophile Type? Start->Type Halide Alkyl Halide (R-Br, R-I) Type->Halide Alcohol Primary/Secondary Alcohol (R-OH) Type->Alcohol SubBr Substrate Sterics? (C2 Position) Halide->SubBr PathB PROTOCOL B: Mitsunobu Reaction Alcohol->PathB Preferred Route PathA PROTOCOL A: Cesium Carbonate Method SubBr->PathA Unhindered (H, Me) Warning Risk of O-Alkylation High SubBr->Warning Bulky (Ph, tBu) Warning->PathB Switch Strategy

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile type and substrate sterics.

Technical Deep Dive & Protocols

Protocol A: The "Cesium Effect" (Direct Alkylation)

Best for: Unhindered primary alkyl halides (Bromides/Iodides).

Mechanism: Cesium carbonate (Cs₂CO₃) is superior to NaH or K₂CO₃ for this transformation. The large ionic radius of Cesium (1.67 Å) creates a "loose ion pair" with the thienopyrimidine anion. Unlike Li+ or Na+, which coordinate tightly to the hard Oxygen (sometimes directing the electrophile there or blocking N), Cesium effectively "solvates" the anion, allowing the softer Nitrogen to attack the electrophile.

Optimized Conditions:

ParameterRecommendationRationale
Base Cs₂CO₃ (1.5 - 2.0 eq) Promotes N-alkylation via loose ion pairing (The Cesium Effect).
Solvent DMF (Anhydrous) Polar aprotic solvent dissociates the ion pair, increasing N-nucleophilicity.
Temperature 25°C - 60°C Higher temps favor the thermodynamic product (N3), but >80°C risks degradation.
Additive None Avoid NaI if possible; exchange to Iodide can sometimes increase hardness/O-alkylation risk depending on transition state.

Step-by-Step Workflow:

  • Dissolution: Dissolve thieno[2,3-d]pyrimidin-4-one (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution should turn yellow/orange, indicating anion formation.

  • Addition: Add Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 50°C. Monitor via LCMS at 1 hour.

    • Troubleshooting: If O-alkylation is observed (>10%), lower temp to RT and increase reaction time.

  • Workup: Pour into ice water. The N-alkylated product usually precipitates. Filter and wash with water.

Protocol B: The Mitsunobu Reaction (High Fidelity)

Best for: Secondary alcohols, bulky substituents, or when Protocol A yields O-isomers.

Mechanism: The Mitsunobu reaction activates an alcohol using Triphenylphosphine (PPh₃) and a Diazodicarboxylate (e.g., DIAD).[1][2] The thienopyrimidine acts as the pronucleophile. Since the reaction proceeds via an S_N2 mechanism on the oxyphosphonium intermediate, and the thienopyrimidine nitrogen (pKa ~9-10) is sufficiently acidic to be deprotonated by the betaine intermediate, this method highly favors N-alkylation.

Optimized Conditions:

ParameterRecommendationRationale
Reagents PPh₃ (1.5 eq) + DIAD (1.5 eq) Standard redox system. DIAD is preferred over DEAD for safety/stability.
Solvent THF or Toluene THF is standard. Toluene can be used if higher temps are needed (rare).
Order of Addition Critical Premix PPh₃ and DIAD to form the betaine, then add substrate/alcohol.

Step-by-Step Workflow:

  • Preparation: Dissolve PPh₃ (1.5 eq) in anhydrous THF under Argon/Nitrogen. Cool to 0°C.

  • Activation: Add DIAD (1.5 eq) dropwise. Stir for 10-15 mins until the yellow precipitate (betaine) forms.

  • Addition: Add a solution of Thienopyrimidine (1.0 eq) and the Alcohol (1.2 eq) in THF dropwise to the betaine mixture.

  • Reaction: Allow to warm to RT naturally. Stir for 12-24 hours.

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter. Purify filtrate via flash chromatography.

Troubleshooting FAQ (Root Cause Analysis)

Q1: I am seeing a 50:50 mixture of N3 and O4 isomers using K₂CO₃/Acetone. Why? A: This is a classic "Hard-Hard" interaction failure.

  • Diagnosis: Acetone is a polar aprotic solvent, but K₂CO₃ in acetone often relies on surface catalysis. The Potassium ion (harder than Cesium) may be coordinating to the Oxygen, but not effectively shielding it.

  • Fix: Switch to Protocol A (Cs₂CO₃/DMF) . The solvent switch to DMF is critical to dissolve the reactants and allow the "Cesium Effect" to function.

Q2: My reaction works for Methyl Iodide but gives O-alkylation with Benzyl Bromide. A: This is counter-intuitive but possible due to steric factors.

  • Diagnosis: Benzyl bromide is a soft electrophile, which should favor N. However, if your thienopyrimidine has a substituent at C2 (e.g., a methyl or phenyl group), the N3 position becomes sterically crowded. The O4 position is further away from the C2 steric bulk.

  • Fix: Use Protocol B (Mitsunobu) . The mechanism forces the alcohol activation and subsequent attack by the specific protonated nitrogen species, often overcoming steric bias.

Q3: Can I convert the O-alkylated impurity back to the N-alkylated product? A: generally, No , not directly.

  • Explanation: The O-alkylated product (an imidate ether) is chemically distinct. However, you can hydrolyze the O-alkyl impurity back to the starting material (using mild acid, e.g., 1N HCl/THF) and re-subject it to the optimized reaction conditions. This allows you to "recycle" failed batches.

Visualizing the Selectivity Mechanism

The following diagram illustrates why Cesium favors the N-pathway compared to Sodium/Potassium.

Mechanism Anion Thienopyrimidine Anion (Ambident) Na_Path Na+/K+ (Tight Ion Pair) Coordinates Oxygen Anion->Na_Path Hard Cation Cs_Path Cs+ (Loose Ion Pair) Solvates Anion Anion->Cs_Path Soft Cation O_Attack O-Alkylation (Kinetic/Hard) Na_Path->O_Attack Exposed O- N_Attack N-Alkylation (Thermodynamic/Soft) Cs_Path->N_Attack Naked N-

Figure 2: Mechanistic divergence driven by counter-ion selection. Cs+ promotes the "naked" anion effect favoring the softer Nitrogen center.

References

  • Dzhavakhishvili, S. G., et al. (2009). "Diversification of a Thieno[2,3-d]pyrimidin-4-one Scaffold via Regioselective Alkylation Reactions." Journal of Combinatorial Chemistry.

    • Key Insight: Establishes the baseline challenges in N vs. O selectivity for this specific scaffold.
  • Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4] The Journal of Organic Chemistry.

    • Key Insight: Foundational text on using Cesium bases to control alkyl
  • Fletcher, S., et al. (2010).[5] "Regioselective alkylation of the exocyclic nitrogen of adenine and adenosine by the Mitsunobu reaction." Tetrahedron Letters.

    • Key Insight: Validates the Mitsunobu approach for purine-like systems (bioisosteres of thienopyrimidines).
  • Dijkstra, G., et al. (1987). "An Assessment of the Causes of the 'Cesium Effect'." The Journal of Organic Chemistry.

    • Key Insight: Explains the "naked anion" theory and solubility factors of Cesium carboxyl

Sources

Preventing oxidation side reactions in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thienopyrimidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and eliminate oxidative degradation during the synthesis of thieno[2,3-d]pyrimidine derivatives.

Thienopyrimidines are privileged pharmacophores, widely utilized as bioisosteres for purine nucleobases and quinazolines in the development of kinase inhibitors and GPCR ligands[1][2]. However, synthesizing these highly functionalized scaffolds—typically via the Gewald reaction followed by pyrimidine ring closure—presents significant chemical stability challenges[1]. The electron-rich nature of the thiophene ring makes it highly susceptible to unintended oxidation, leading to yield loss and complex purification bottlenecks.

The Mechanistic Causality of Thienopyrimidine Oxidation

To prevent oxidation, we must first understand why it occurs. The sulfur atom within the thiophene ring of a thienopyrimidine is electron-rich. When decorated with electron-donating groups (e.g., amines or alkoxy groups from the initial Gewald synthesis), the electron density on the sulfur increases dramatically.

During transition-metal-catalyzed cross-couplings (such as Suzuki-Miyaura reactions), photo-exposure, or workup in ethereal solvents, dissolved molecular oxygen (O₂) or trace peroxides act as electrophiles. The thiophene sulfur undergoes S-oxidation to form a sulfoxide, which can be further over-oxidized to a sulfone. These oxidized intermediates disrupt the aromaticity of the thiophene ring, making the entire bicyclic system vulnerable to nucleophilic attack and subsequent ring-opening degradation.

OxidationPathway A Thienopyrimidine Core (Electron-Rich S) B S-Oxidation (Sulfoxide +16 Da) A->B O2, ROS, or Trace Metals C Over-Oxidation (Sulfone +32 Da) B->C Excess Oxidant D Degradation / Ring Opening C->D Nucleophilic Attack

Mechanistic pathway of thienopyrimidine oxidative degradation via sulfoxide and sulfone intermediates.

Diagnostic FAQs: Identifying and Troubleshooting Oxidation

Q: How can I definitively distinguish between my desired thienopyrimidine and its oxidized side products? A: Oxidation at the thiophene sulfur alters the electronic environment of the entire bicyclic system.

  • Mass Spectrometry (LC-MS): Look for distinct M+16 (sulfoxide) and M+32 (sulfone) peaks relative to your target mass.

  • NMR Spectroscopy: In ¹H NMR, the proton adjacent to the sulfur (if unsubstituted) will shift significantly downfield (typically +0.5 to +0.8 ppm) due to the strong electron-withdrawing nature of the newly formed S=O bond. In ¹³C NMR, the carbons adjacent to the sulfur will also exhibit noticeable downfield shifts.

  • Chromatography: Sulfoxides are significantly more polar than the parent thioether/thiophene. They will streak or elute much lower on normal-phase silica gel.

Q: My Gewald reaction intermediates (2-aminothiophenes) are darkening and degrading before I can close the pyrimidine ring. What is causing this? A: 2-Aminothiophenes are notoriously air-sensitive. The amino group donates electron density directly into the thiophene ring, hyper-activating the sulfur toward oxidation and subsequent polymerization. Causality & Solution: Do not store these intermediates. Proceed immediately to the pyrimidine cyclization step (e.g., using formamide or chloroformamidine hydrochloride under microwave conditions)[1][3]. If storage is absolutely unavoidable, they must be converted to their hydrochloride salts and stored under strict argon at -20°C.

Q: I am observing 15-20% sulfoxide formation during the Suzuki coupling of my 4-chlorothieno[2,3-d]pyrimidine. How do I suppress this? A: Palladium-catalyzed cross-couplings require elevated temperatures (80-100°C) and basic aqueous conditions (e.g., K₂CO₃ in 1,4-dioxane/water)[4]. At these temperatures, any dissolved oxygen will rapidly oxidize the electron-rich thienopyrimidine, a process kinetically accelerated by the Pd species itself. Standard nitrogen sparging is thermodynamically insufficient to remove all dissolved O₂. You must utilize the Freeze-Pump-Thaw method.

Standard Operating Procedures: Self-Validating Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a visual feedback loop (the oxidation state of the palladium catalyst) that acts as an internal control for anaerobiosis. If the system fails, the protocol immediately alerts you before you waste time on workup.

Protocol: Strict Anaerobic Suzuki Coupling of Thienopyrimidines

Reference Standard: Adapted from optimized inert-atmosphere protocols for thienopyrimidine core functionalization[2][4].

Step 1: Solvent Preparation Combine 1,4-dioxane and water (typically 4:1 v/v) in a heavy-walled Schlenk flask. Causality: Dioxane is prone to peroxide formation; ensure it is freshly distilled from sodium benzophenone ketyl and thoroughly degassed with dry argon directly before use[4].

Step 2: Thermodynamic Degassing (Freeze-Pump-Thaw)

  • Submerge the Schlenk flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum line (10⁻³ Torr) for 5 minutes to evacuate the headspace.

  • Isolate the vacuum and allow the solvent to thaw in a warm water bath. You will observe trapped gas bubbles escaping the liquid lattice.

  • Repeat this entire cycle three times. Backfill the flask with ultra-pure Argon.

Step 3: Reagent Loading Under a positive Argon flow, add the thienopyrimidine halide (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) to an oven-dried, sealed reaction tube.

Step 4: Catalyst Addition Add Pd(PPh₃)₄ (0.05 eq). Causality: The phosphine ligands are highly prone to oxidation to phosphine oxides, which kills the catalyst and leaves the thienopyrimidine vulnerable to un-catalyzed side reactions.

Step 5: Reaction Execution & Self-Validation Inject the degassed solvent mixture via a gas-tight syringe. Seal the tube and heat to 90°C for 12-16 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. The mixture should maintain a pale yellow/green hue (indicating active Pd(0)/Pd(II) catalytic cycles). If the solution rapidly turns black (Pd black precipitation), oxygen has infiltrated the system. This is your immediate, self-validating proof that anaerobiosis has failed and your thienopyrimidine is actively oxidizing.

Step 6: Anaerobic Quench and Workup Cool to room temperature. Dilute with ethyl acetate that has been pre-sparged with argon. Wash with brine, dry over anhydrous Na₂SO₄, filter through a fritted glass funnel, and concentrate under reduced pressure immediately to minimize air exposure during the concentration phase[4].

Workflow Start Start Synthesis Degas Solvent Degassing (Freeze-Pump-Thaw) Start->Degas Reaction Reaction under Argon (Schlenk Technique) Degas->Reaction Quench Anaerobic Quench (Degassed Reagents) Reaction->Quench Workup Rapid Workup & Purification (Minimize Air Exposure) Quench->Workup

Self-validating anaerobic workflow for thienopyrimidine synthesis to prevent premature oxidation.

Quantitative Data: Impact of Degassing Techniques

To illustrate the necessity of rigorous inert conditions, the following table summarizes the typical product distribution during a standard Pd-catalyzed functionalization of a thieno[2,3-d]pyrimidine core, directly comparing the causality of the degassing method against the yield and byproduct formation.

Degassing MethodologyDissolved O₂ ConcentrationTarget Thienopyrimidine YieldOxidized Byproducts (Sulfoxide/Sulfone)Catalyst Turnover Frequency (TOF)
Open Air Workup ~8.0 mg/L< 35%> 45%Low (< 10 h⁻¹)
N₂ Sparging (10 min) ~2.0 mg/L72%15%Moderate (~ 40 h⁻¹)
Argon Sparging (30 min) ~0.5 mg/L85%5%High (~ 80 h⁻¹)
Freeze-Pump-Thaw (3x) < 0.01 mg/L> 95%< 1%Optimal (> 120 h⁻¹)

References

  • Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase Source: McGill University URL:[Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Core Unit Containing 1,2,4-Triazoles and Thiophenes Source: Longdom URL:[Link]

  • S1 SUPPLEMENTARY MATERIAL FOR: Thienopyrimidine Derivatives as GPR55 Receptor Antagonists Source: Semantic Scholar URL:[Link]

  • Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal Source: The Pharma Innovation Journal URL:[Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications Source: ResearchGate URL:[Link]

Sources

Technical Support Hub: Scale-Up of 2-Methyl-1H-thieno[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The thieno[3,2-d]pyrimidine scaffold is a critical bioisostere of purine, widely utilized in the development of kinase inhibitors (e.g., PI3K, EGFR) and antimalarial agents. The specific derivative 2-methylthieno[3,2-d]pyrimidin-4(3H)-one (often referred to as the 1H-tautomer in older literature) presents unique scale-up challenges due to its high melting point, poor solubility in common organic solvents, and the exothermic nature of its cyclization.

This guide addresses the Acetonitrile/HCl Cyclocondensation route, which is the most scalable industrial method compared to the cost-prohibitive acetamidine route.

Core Synthesis Protocol (The "Gold Standard")

Reaction: Cyclocondensation of methyl 3-amino-2-thiophenecarboxylate with acetonitrile in the presence of anhydrous HCl.

SynthesisWorkflow Start Methyl 3-amino-2- thiophenecarboxylate Inter Amidine Intermediate (Transient) Start->Inter HCl activation Reagent Acetonitrile (Solvent/Rgt) + Dry HCl (Gas) Reagent->Inter Heat Reflux (80°C) 4-6 Hours Inter->Heat Product 2-Methylthieno[3,2-d] pyrimidin-4(3H)-one (HCl Salt) Heat->Product Cyclization Workup Neutralization (aq. NH3 or NaHCO3) Product->Workup Precipitation

Figure 1: Standard industrial workflow for the synthesis of 2-methylthieno[3,2-d]pyrimidin-4(3H)-one via the Niementowski modification.

Technical Support & Troubleshooting (Q&A)

Category A: Reaction Kinetics & Conversion

Q: The reaction stalls at ~70% conversion. Adding more HCl gas doesn't help. What is wrong? A: The culprit is likely moisture .

  • Mechanism: The reaction proceeds via an imidate or amidine intermediate that is highly sensitive to hydrolysis. Even trace water (from wet acetonitrile or atmospheric humidity) hydrolyzes this intermediate back to the starting amino ester or forms an open-ring amide byproduct.

  • Solution:

    • Ensure Acetonitrile water content is <0.05% (Karl Fischer titration).

    • Switch from bubbling HCl gas to 4M HCl in Dioxane if gas handling introduces moisture.

    • Critical Check: If the reaction stalls, do not add more acid. Isolate the solid, dry it, and restart the reaction with fresh, dry solvent.

Q: We observe a second spot on TLC that persists. Is this a regioisomer? A: Unlikely. The [3,2-d] fusion is fixed by the starting material (methyl 3-amino-2-thiophenecarboxylate).

  • Diagnosis: The impurity is likely the uncyclized N-acetyl intermediate (methyl 3-acetamido-2-thiophenecarboxylate). This forms if the temperature is too low (<60°C) or if the acid concentration is insufficient to drive the dehydration/cyclization.

  • Fix: Increase the reaction temperature to a vigorous reflux (82°C) and extend the reaction time by 2 hours.

Category B: Engineering & Physical Processing

Q: The reaction mixture turns into a "concrete" block, breaking our overhead stirrer. A: This is the most common scale-up failure mode. The product precipitates as a voluminous Hydrochloride salt.

  • Prevention:

    • Dilution: Operate at a concentration of 10-12 volumes of acetonitrile relative to the starting material (e.g., 1 kg SM in 10-12 L MeCN).

    • Stirring: Use a high-torque overhead stirrer with an anchor or helical impeller, not a magnetic stir bar (which will decouple).

    • Endpoint Management: Do not cool the reaction to 0°C immediately. Filter at room temperature or 10°C to maintain slurry fluidity.

Q: The product is colored (brown/pink) instead of white. How do we purify without chromatography? A: Thiophene derivatives are prone to oxidation, leading to colored oligomers.

  • Purification Protocol:

    • Dissolve the crude solid in 1M NaOH (the phenol-like lactam is soluble in base).

    • Treat with Activated Charcoal (5 wt%) at 50°C for 30 minutes.

    • Filter through Celite.

    • Re-precipitate by slowly acidifying with Acetic Acid to pH 5-6. This "Reprecipitation Method" is superior to solvent crystallization for color removal.

Process Parameters & Data

Table 1: Solvent & Reagent Compatibility
ParameterRecommendationTechnical Rationale
Solvent Acetonitrile (MeCN)High boiling point (82°C) matches activation energy; dissolves HCl well; product precipitates (driving equilibrium).
Acid Source HCl (gas) or 4M HCl/DioxaneAnhydrous conditions are non-negotiable. Aqueous HCl will fail.
Stoichiometry Excess HCl (>3.0 equiv)Acid is consumed/sequestered by the basic pyrimidine product.
Temperature Reflux (80-82°C)Required for the final dehydration step of the cyclization.
Table 2: Impurity Profile
Impurity TypeOriginRemoval Strategy
Starting Material Incomplete conversionReslurry in hot EtOAc (Product is insoluble; SM is soluble).
Open-Ring Amide Hydrolysis/Low TempReflux in POCl3 (aggressive) or recrystallize from DMF/H2O.
Oligomers Oxidation of thiopheneBase dissolution + Charcoal filtration.

Decision Logic for Troubleshooting

Troubleshooting Problem Identify Problem LowYield Low Yield / Stalling Problem->LowYield Slurry Thick Slurry / Stirring Problem->Slurry Purity Colored / Impure Problem->Purity CheckWater Check Water Content (Must be <0.05%) LowYield->CheckWater If Stalls CheckTemp Check Reflux Temp (Is it >80°C?) LowYield->CheckTemp If Slow Dilute Dilute to 12 Volumes Slurry->Dilute Impeller Change to Anchor Impeller Slurry->Impeller BaseCharcoal 1M NaOH Dissolution + Charcoal Treatment Purity->BaseCharcoal

Figure 2: Logic tree for resolving common scale-up deviations.

References

  • Synthesis of Thieno[3,2-d]pyrimidin-4-ones

    • Title: Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones.
    • Source: N
    • URL: [Link]

  • Scale-Up of Thienopyrimidine Scaffolds

    • Title: Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines.
    • Source: MDPI (Molecules).
    • URL: [Link][1]

  • Chemical Properties & Safety

    • Title: Methyl 3-amino-2-thiophenecarboxylate (Starting Material D
    • Source: PubChem.[2][3][4]

    • URL: [Link]

  • Reaction Methodology (Niementowski)

    • Title: The Chemistry of Thienopyrimidines (Review).
    • Source: ResearchG
    • URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Crystal Structure Analysis of Thieno[3,2-d]pyrimidin-4-one Derivatives: From Synthesis to Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-d]pyrimidin-4-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable attention for their diverse biological activities, particularly as kinase inhibitors in oncology.[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, as determined by crystal structure analysis, is paramount for understanding their physicochemical properties, guiding lead optimization, and ultimately, designing more potent and selective drugs.

This comprehensive guide provides an in-depth exploration of the crystal structure analysis of thieno[3,2-d]pyrimidin-4-one derivatives. We will delve into the nuances of their synthesis and crystallization, provide a detailed protocol for single-crystal X-ray diffraction, and present a comparative analysis of key structural features. Furthermore, we will connect these structural insights to their biological activity, offering a valuable resource for researchers, scientists, and drug development professionals.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction. The synthetic routes to thieno[3,2-d]pyrimidin-4-one derivatives are versatile, often starting from substituted thiophene precursors.[5][6]

A common synthetic approach involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a one-carbon source.[6] The choice of starting materials and reaction conditions can be tailored to introduce a wide variety of substituents at different positions of the thieno[3,2-d]pyrimidin-4-one core, enabling the exploration of structure-activity relationships (SAR).

Synthesis_Workflow cluster_synthesis Synthesis of Thieno[3,2-d]pyrimidin-4-one Derivatives cluster_crystallization Crystallization start 3-Aminothiophene-2-carboxylate Derivative cyclization Cyclization Reaction start->cyclization reagent One-Carbon Source (e.g., formic acid, orthoformates) reagent->cyclization product Thieno[3,2-d]pyrimidin-4-one Derivative cyclization->product dissolution Dissolution in a Suitable Solvent System product->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion cooling Slow Cooling dissolution->cooling crystal Single Crystal slow_evaporation->crystal vapor_diffusion->crystal cooling->crystal

Caption: A generalized workflow for the synthesis and crystallization of thieno[3,2-d]pyrimidin-4-one derivatives.

Once the desired compound is synthesized and purified, the critical step of crystal growth commences. The selection of an appropriate crystallization technique is often empirical and may require screening various solvents and conditions. Common methods include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The quality of the resulting single crystal is paramount for a successful X-ray diffraction experiment. An ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), have well-defined faces, and be free of cracks and other defects.

The Core Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the key steps in a typical experiment.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays. The diffracted X-rays are detected by an area detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution: The processed data are used to solve the crystal structure. This involves determining the phases of the structure factors, which is often the most challenging step. Common methods for phase determination include direct methods and Patterson methods.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factor amplitudes.

  • Structure Validation: The final refined structure is validated to ensure its quality and accuracy. This involves checking for consistency with known chemical principles and using various statistical tools.

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis: Unveiling Molecular Nuances

The power of crystal structure analysis lies in the ability to compare the structures of different derivatives and correlate these differences with their properties. While a comprehensive database of thieno[3,2-d]pyrimidin-4-one crystal structures is beyond the scope of this guide, we can highlight key structural parameters that are typically analyzed and compared.

For instance, a study on tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives reported their crystal structures, providing valuable insights into their molecular geometry.[8] Another study confirmed the molecular structure of a novel 4H-benzo[h]chromene derivative, revealing a stable crystal lattice stabilized by intermolecular N–H···N hydrogen bonds and π–π stacking.[1]

Table 1: Hypothetical Comparative Crystallographic Data for Thieno[3,2-d]pyrimidin-4-one Derivatives

ParameterDerivative A (Unsubstituted)Derivative B (6-phenyl)Derivative C (2-amino)
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
Unit Cell Dimensions
a (Å)8.510.27.8
b (Å)12.115.59.5
c (Å)7.99.86.2
α (°)909095.1
β (°)105.290102.3
γ (°)909088.7
Key Bond Lengths (Å)
Thiophene C-S1.721.731.71
Pyrimidinone C=O1.231.241.22
Key Torsion Angles (°)
Dihedral angle between thiophene and pyrimidinone rings2.15.31.5
Intermolecular Interactions Hydrogen bonding, π-π stackingvan der Waals forcesExtensive hydrogen bonding network

This table is a hypothetical representation to illustrate the types of data that are compared. Actual data would be derived from specific crystallographic studies.

The data in such a table allows for a detailed comparison of how different substituents influence the molecular conformation and the packing of molecules in the crystal lattice. For example, the introduction of a bulky phenyl group at the 6-position (Derivative B) might lead to a significant change in the crystal packing and intermolecular interactions compared to the unsubstituted parent compound (Derivative A). An amino group at the 2-position (Derivative C) could introduce additional hydrogen bonding capabilities, leading to a more complex and stable crystal lattice.

Structure-Activity Relationship (SAR) Insights: From Atoms to Biological Function

A key objective of crystal structure analysis in drug discovery is to establish a structure-activity relationship (SAR). By correlating the three-dimensional structures of a series of compounds with their biological activity, researchers can understand which structural features are important for target binding and efficacy.

Many thieno[3,2-d]pyrimidin-4-one derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer.[1][2][3][4] The crystal structure of a thieno[3,2-d]pyrimidin-4-one derivative bound to the active site of EGFR would provide invaluable information for designing more potent and selective inhibitors.

SAR_Diagram cluster_compound Thieno[3,2-d]pyrimidin-4-one Derivative cluster_binding Binding to EGFR Active Site cluster_activity Biological Activity Core Thieno[3,2-d]pyrimidin-4-one Core HBond Hydrogen Bonding Core->HBond Forms key H-bonds with hinge region R1 Substituent at R1 Hydrophobic Hydrophobic Interactions R1->Hydrophobic Occupies hydrophobic pocket R2 Substituent at R2 Steric Steric Fit R2->Steric Influences steric clash or favorable interactions Potency Inhibitory Potency (IC50) HBond->Potency Hydrophobic->Potency Selectivity Kinase Selectivity Steric->Selectivity

Caption: A conceptual diagram illustrating the structure-activity relationship for thieno[3,2-d]pyrimidin-4-one based EGFR inhibitors.

This diagram illustrates how different parts of the molecule can contribute to its overall activity. For example, the core scaffold might be responsible for forming crucial hydrogen bonds with the hinge region of the kinase, while substituents at various positions can modulate potency and selectivity by interacting with specific pockets in the active site. Crystal structures of ligand-protein complexes are essential for visualizing and understanding these interactions at an atomic level.

Conclusion and Future Directions

Crystal structure analysis is an indispensable tool in the study of thieno[3,2-d]pyrimidin-4-one derivatives. It provides a detailed picture of the molecular architecture, which is fundamental for understanding their chemical and biological properties. The comparative analysis of a series of derivatives can reveal subtle structural changes that have a profound impact on their activity, guiding the rational design of new and improved compounds.

Future work in this area will likely focus on obtaining crystal structures of these derivatives in complex with their biological targets. Such studies will provide a more detailed understanding of the molecular basis of their activity and will be instrumental in the development of the next generation of thieno[3,2-d]pyrimidin-4-one-based therapeutics.

References

  • Insights into protein kinase regulation and inhibition by large scale structural comparison. (URL: )
  • Insights into protein kinase regulation and inhibition by large scale structural comparison - CORE. (URL: )
  • Chemical structure of (A–C) 4,6-disubstituted thieno[3,2-d]pyrimidines,...
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. (URL: )
  • Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography - PMC. (URL: )
  • Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Rel
  • Full article: Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - Taylor & Francis. (URL: )
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinform
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (URL: )
  • Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR - Semantic Scholar. (URL: )
  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed. (URL: )
  • SYNTHESIS OF THIENO[3,2-d]PYRIMIDIN-4-ONES AND ALKYLATION THEREOF | European Chemical Bulletin - Bibliomed. (URL: )
  • Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFR L858R/T790M NSCLCs by the conformation constrained str
  • Chemical structures of some thieno[3,2-d]pyrimidines - ResearchG
  • Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione - PubChem. (URL: )
  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[5][7]thieno[2,3-d]pyrimidine derivatives - RSC Publishing. (URL: )

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC. (URL: )
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
  • Thieno[3,2-d]pyrimidin-4-amine (C6H5N3S) - PubChemLite. (URL: )
  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. (URL: )
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). (URL: )

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Mechanistic Insights: Electronic Structure and Bandgap Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Photophysical Profiling: UV-Vis Absorption Spectra of Thieno[3,2-d]pyrimidine Scaffolds vs. Traditional Bioisosteres

As the demand for novel pharmacophores and optoelectronic materials accelerates, the thieno[3,2-d]pyrimidine scaffold has emerged as a structurally privileged motif. Widely recognized as a bioisostere to both purines and quinazolines, this heterobicyclic system is a cornerstone in the development of targeted kinase inhibitors (e.g., EGFR/FGFR inhibitors) and fluorescent nucleobase analogs[1].

However, beyond its biological utility, the unique photophysical properties of thieno[3,2-d]pyrimidine—specifically its UV-Vis absorption profile—provide critical insights into its electronic structure, conjugation pathways, and molecular interactions. This guide objectively compares the UV-Vis absorption characteristics of the thieno[3,2-d]pyrimidine scaffold against alternative isosteres, providing researchers with the mechanistic causality and self-validating experimental protocols required for rigorous photophysical characterization.

The distinct UV-Vis absorption profile of thieno[3,2-d]pyrimidine is governed by its internal electronic distribution. The scaffold fuses an electron-rich thiophene ring (donor) with an electron-deficient pyrimidine ring (acceptor). This architectural asymmetry induces an Internal Charge Transfer (ICT) event upon photoexcitation.

Compared to the all-carbon benzene ring found in the quinazoline scaffold, the sulfur atom in the thiophene ring donates electron density through resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the HOMO-LUMO bandgap is narrowed, driving a bathochromic (red) shift in the absorption spectrum[2]. Furthermore, the specific fusion geometry of the [3,2-d] isomer typically results in a higher energy of absorption and emission compared to its [3,4-d] counterpart, due to differences in the linear versus cross-conjugated pathways of the thiophene sulfur[3].

ICT_Mechanism T Thiophene Ring (Electron Donor) ICT Internal Charge Transfer (ICT) T->ICT Resonance P Pyrimidine Ring (Electron Acceptor) P->ICT Inductive pull UV Bathochromic Shift (Red-shifted UV-Vis) ICT->UV Narrowed Bandgap

Electronic push-pull mechanism driving the bathochromic shift in thieno[3,2-d]pyrimidines.

Comparative Photophysical Data Analysis

When evaluating scaffolds for fluorescent probes or photosensitive drugs, the absorption maximum (


) and the molar extinction coefficient (

) are primary selection criteria. The table below summarizes the quantitative photophysical differences between thieno[3,2-d]pyrimidine and its primary alternatives.
Scaffold / BioisostereStructural CoreTypical UV-Vis

(nm)
Molar Extinction Coefficient (

)
Photophysical & Electronic Characteristics
Thieno[3,2-d]pyrimidine Heterobicyclic (S, N)280 – 360 nm10,000 – 25,000 M⁻¹cm⁻¹High-energy absorption; strong ICT potential. Highly responsive to electron-donating substituents at the 2/4-positions[2].
Thieno[3,4-d]pyrimidine Heterobicyclic (S, N)300 – 390 nm8,000 – 20,000 M⁻¹cm⁻¹Cross-conjugated system; exhibits lower energy absorption (red-shifted) compared to the [3,2-d] isomer[3].
Quinazoline Carbocycle-fused (N)260 – 320 nm5,000 – 15,000 M⁻¹cm⁻¹Wider HOMO-LUMO gap due to the lack of a heteroatom donor in the fused ring. Blue-shifted relative to thienopyrimidines[4].

Note: Extended conjugation (e.g., attaching phenyl or aza-uridine groups) can push the absorption of thieno[3,2-d]pyrimidines into the visible border (up to ~410 nm) and induce strong solvatochromism[5].

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To accurately capture the photophysical properties of thieno[3,2-d]pyrimidine derivatives, experimental artifacts such as aggregation and detector saturation must be eliminated. The following step-by-step methodology is designed as a self-validating system to ensure absolute data integrity.

Phase 1: Reagent Preparation and Solvatochromic Screening

Causality: Thieno[3,2-d]pyrimidines exhibit varying degrees of solvatochromism based on solvent polarity[5]. To map this, samples must be prepared in solvents spanning a wide dielectric constant range.

  • Synthesize or procure the thieno[3,2-d]pyrimidine analyte (purity >99% via HPLC).

  • Prepare a primary stock solution at

    
     M in spectroscopic-grade DMSO.
    
  • Dilute the stock to a working concentration of

    
     M using three distinct solvents: Dioxane (non-polar), Methanol (protic polar), and Water (highly polar).
    
Phase 2: Instrumental Calibration and Baseline Correction

Causality: UV-Vis detectors are highly sensitive to solvent background noise, particularly in the deep-UV region.

  • Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability.

  • Fill two matched quartz cuvettes (1.0 cm path length) with the pure blank solvent.

  • Place them in the reference and sample paths. Run a baseline correction scan from 200 nm to 600 nm at a scan rate of 240 nm/min with a slit width of 1.0 nm.

Phase 3: Measurement and Self-Validation

Causality: To calculate the molar extinction coefficient (


), the absorbance must strictly obey the Beer-Lambert law (

). High concentrations cause

stacking, leading to non-linear deviations.
  • Replace the solvent in the sample cuvette with the

    
     M analyte solution.
    
  • Record the absorption spectrum. Identify the

    
     peak.
    
  • Self-Validation Checkpoint: Prepare two additional dilutions at

    
     M and 
    
    
    
    M. Measure the absorbance at
    
    
    for all three concentrations.
  • Plot Absorbance vs. Concentration. A perfectly linear regression (

    
    ) validates that the measurements are free from aggregation artifacts and that the calculated 
    
    
    
    is thermodynamically accurate.

Protocol Prep Sample Prep (10⁻⁵ M in Solvent) Blank Baseline Correction (Matched Cuvettes) Prep->Blank Scan UV-Vis Scan (200-600 nm) Blank->Scan Valid Linearity Check (Beer-Lambert) Scan->Valid

Self-validating experimental workflow for robust UV-Vis spectral acquisition.

Conclusion

For drug development professionals and materials scientists, selecting between a quinazoline and a thieno[3,2-d]pyrimidine scaffold is not merely a structural choice, but an electronic one. The thieno[3,2-d]pyrimidine core offers a highly tunable UV-Vis absorption profile driven by the electron-donating capacity of its thiophene ring. By utilizing the self-validating protocols outlined above, researchers can accurately quantify these photophysical shifts, enabling the rational design of highly conjugated, responsive molecules for advanced therapeutic and diagnostic applications.

References

1.[2] Yokota, K., Hagimori, M., Mizuyama, N., Nishimura, Y., Fujito, H., Shigemitsu, Y., & Tominaga, Y. (2012). "Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides." Beilstein Journal of Organic Chemistry.[Link] 2.[3] Tor, Y., et al. (2007). "Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides." PubMed Central (PMC).[Link] 3. "Visibly Emissive and Responsive Extended 6-Aza-Uridines." (2014). ACS Publications.[Link] 4. "Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances." (2025). ResearchGate.[Link] 5.[4] "Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents." (2022). PubMed Central (PMC).[Link]

Sources

Comparative Potency Guide: Thienopyrimidine vs. Purine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Hop

In the landscape of kinase inhibitor discovery, the transition from Purine (the natural ATP substrate scaffold) to Thienopyrimidine represents a strategic "scaffold hop." While purine analogs (and their quinazoline cousins) have historically dominated the field (e.g., Erlotinib, Idelalisib), thienopyrimidines have emerged as superior bioisosteres.

This guide analyzes why thienopyrimidines often exhibit enhanced potency and selectivity profiles. The substitution of the imidazole ring (in purine) with a thiophene ring (in thienopyrimidine) alters electron density, lipophilicity, and vector orientation for substituents, frequently resulting in tighter binding affinities (lower


) and improved pharmacokinetic properties.

Structural Biology & Mechanism

The Bioisosteric Rationale

Kinase inhibitors typically function as ATP-competitive agents, binding to the "hinge region" of the kinase domain.

  • Purine Scaffold: Contains an imidazole fused to a pyrimidine. It relies on Nitrogen atoms (N7, N9) for hydrogen bonding.

  • Thienopyrimidine Scaffold: Fuses a thiophene ring to the pyrimidine.[1][2] The Sulfur atom is larger and more lipophilic than Nitrogen, and the ring system is less basic.

Key Potency Drivers:

  • Electronic Effects: The thiophene ring is electron-rich (exceeding benzene) but does not act as a hydrogen bond donor/acceptor in the same way as imidazole. This reduces desolvation penalties upon binding.

  • Lipophilicity: The sulfur atom increases

    
    , potentially improving membrane permeability and hydrophobic interactions within the deep hydrophobic pocket (Back Pocket) of the kinase.
    
  • Vector Placement: The C-H bonds on the thiophene allow for substitution patterns (e.g., at the C-6 position) that can access the "gatekeeper" residue more effectively than the N-substitution limits of purines.

Visualization: Scaffold Architecture

The following diagram illustrates the structural relationship and the "hop" logic.

ScaffoldComparison Purine Purine Scaffold (Natural ATP Mimic) High H-Bonding Potential Thienopyrimidine Thienopyrimidine Scaffold (Bioisostere) Thiophene-fused High Lipophilicity Purine->Thienopyrimidine Scaffold Hop (S replaces N) Target Kinase Hinge Region (ATP Binding Pocket) Purine->Target Canonical Binding Quinazoline Quinazoline Scaffold (e.g., Erlotinib) Benzene-fused Quinazoline->Target Enhanced Hydrophobicity Thienopyrimidine->Target Optimized Shape/Electronic Fit

Figure 1: Structural evolution from natural purine substrates to synthetic thienopyrimidine inhibitors.

Comparative Potency Data

Case Study: PI3K Inhibition

The most prominent success of the thienopyrimidine scaffold is in Phosphoinositide 3-kinase (PI3K) inhibitors.[3][4] GDC-0941 (Pictilisib) is a thienopyrimidine that demonstrates superior selectivity and potency profiles compared to early-generation purine/pyrimidine analogs.

Table 1: Potency Comparison (PI3K Isoforms) Data synthesized from biochemical assays (FRET/ATP-depletion).

CompoundScaffold TypeTargetIC50 (nM)Selectivity Profile
ATP Purine (Natural)Pan-PI3K~10,000Non-selective substrate
ZSTK474 Triazine (Purine-like)Pan-PI3K37 (p110α)Moderate
GDC-0941 Thienopyrimidine Pan-PI3K3 (p110α)High (vs. mTOR)
BKM120 Pyrimidine-basedPan-PI3K52 (p110α)Moderate (Off-target toxicity)

Analysis: GDC-0941 achieves single-digit nanomolar potency (3 nM) against the alpha isoform, significantly outperforming the pyrimidine-based BKM120 (52 nM). The thienopyrimidine core allows for a specific indentation into the affinity pocket that purine analogs struggle to achieve without steric clashes.

Case Study: EGFR Inhibition

Recent medicinal chemistry efforts have utilized thienopyrimidines to overcome resistance mutations (e.g., T790M) often seen with quinazoline inhibitors like Erlotinib.

Table 2: Potency vs. EGFR Variants Comparison of standard Quinazoline vs. Novel Thienopyrimidine (Compound 5f).

CompoundScaffoldEGFR (WT) IC50EGFR (T790M) ActivityCell Viability (MCF-7) IC50
Erlotinib Quinazoline (Purine-mimic)~20 nMResistant8.15 µM
Thieno-Analog (5f) Thienopyrimidine 17 nM Active 4.70 µM

Insight: While biochemical potency against Wild Type (WT) is comparable, the thienopyrimidine analog often shows superior cellular potency (lower IC50 in MCF-7 cells) due to enhanced membrane permeability driven by the thiophene ring.

Experimental Protocols

To objectively validate these potency differences, the following self-validating workflows are recommended.

Biochemical Kinase Assay (Luminescence)

This protocol measures the consumption of ATP.[5] A potent inhibitor preserves ATP levels (high luminescence).

Reagents:

  • Recombinant Kinase (e.g., PI3Kα, EGFR).

  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K).

  • ATP (10 µM - at

    
    ).
    
  • Detection Reagent (e.g., ADP-Glo or Kinase-Glo).

Workflow:

  • Preparation: Dilute compounds in DMSO (3-fold serial dilution).

  • Incubation: Mix Kinase + Compound in reaction buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2). Incubate 15 min at RT.

  • Reaction Start: Add ATP + Substrate mixture.

  • Reaction Stop: After 60 min, add ADP-Glo Reagent 1 (depletes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must yield expected IC50.

Cellular Signaling Pathway Analysis

Potency in a tube does not always translate to the cell. This workflow confirms target engagement.

AssayWorkflow Step1 Cell Seeding (e.g., MCF-7 or PC-3) Starve 24h Step2 Compound Treatment (Serial Dilution) 1-2 Hours Step1->Step2 Step3 Stimulation (EGF or Insulin) 15 Minutes Step2->Step3 Step4 Lysis & Western Blot Step3->Step4 Readout Quantify p-AKT (S473) or p-EGFR (Y1068) Step4->Readout

Figure 2: Cellular Target Engagement Workflow.

Signaling Pathway Context

Understanding where these inhibitors act is crucial for interpreting potency data. Thienopyrimidines like GDC-0941 block the conversion of PIP2 to PIP3, silencing the survival signal.

PI3KPathway RTK RTK (e.g., EGFR) PI3K PI3K (Target of Thienopyrimidines) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor GDC-0941 Inhibitor->PI3K Inhibits (IC50: 3nM)

Figure 3: PI3K/Akt Signaling Cascade showing the inhibition point of thienopyrimidine derivatives.

References

  • Folkes, A. J., et al. (2008). "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer."[6] Journal of Medicinal Chemistry.

  • Mghwary, A. M., et al. (2019).[7] "Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile."[8][9] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Heffron, T. P. (2016). "Small Molecule Inhibitors of PI3K: The Development of GDC-0941 (Pictilisib)." Genentech Research.[3]

  • BenchChem. (2025).[5] "A Head-to-Head Comparison of Pan-PI3K Inhibitors: GDC-0941 vs. BKM120." BenchChem Technical Guides.

  • Ghith, A., et al. (2017). "Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases." Archiv der Pharmazie.

Sources

IR Spectroscopy Profiling of Thienopyrimidinone Carbonyls: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

Product Focus: Thieno[2,3-d]pyrimidin-4(3H)-one and Thieno[3,2-d]pyrimidin-4(3H)-one scaffolds. Primary Alternative: Quinazolin-4(3H)-one (Benzopyrimidinone). Technique: Infrared (IR) Spectroscopy (FT-IR).[1]

This guide provides a rigorous spectral analysis of the carbonyl (C=O) stretching vibration in thienopyrimidinones. While the carbonyl band is the most intense spectral feature, its diagnostic utility is often compromised by overlap with structurally related alternatives like quinazolinones.[2] This guide delineates the specific wavenumber ranges, delineates the "imposter" signals from alternatives, and establishes a multi-band validation protocol to ensure identification accuracy in drug discovery workflows.

Comparative Spectral Analysis: Thienopyrimidinone vs. Alternatives[1][3][4]

The following analysis compares the "performance" (diagnostic distinctiveness) of the thienopyrimidinone carbonyl band against its closest structural analog, the quinazolinone.

The Carbonyl (C=O) Core Signature

The carbonyl stretch in thienopyrimidinones is a high-intensity band resulting from the change in dipole moment of the C=O bond. However, due to the similar effective mass and force constants in fused pyrimidinone systems, the band position overlaps significantly with alternatives.[2]

FeatureThienopyrimidinone (Target) Quinazolinone (Alternative) Diagnostic Note
C=O[3] Wavenumber 1660 – 1690 cm⁻¹ 1660 – 1718 cm⁻¹ High Overlap. Cannot distinguish based on C=O alone.
Band Intensity Very Strong (vs)Very Strong (vs)Both dominate the spectrum.
Band Shape Sharp (Solid state)Sharp; often splits (doublet)Quinazolinones more frequently show splitting if N3 is substituted.
Electronic Effect Thiophene is

-excessive (electron donor).
Benzene is

-neutral relative to thiophene.
Thiophene donation slightly lowers

via conjugation, but crystal packing forces often mask this subtle shift.[2]
The "Fingerprint" Differentiators

Since the C=O band is necessary but not sufficient for identification, a "Performance Comparison" requires analyzing secondary bands.[2] The presence of the C–S stretch and specific Ring Breathing modes validates the thienopyrimidinone core.

Secondary BandThienopyrimidinone Quinazolinone Differentiation Logic
C–S Stretch 650 – 690 cm⁻¹ (Weak/Med)Absent Critical Validator. Look for this weak band in the low-frequency region.
Aromatic C=C 1500 – 1550 cm⁻¹ (Thiophene modes)1580 – 1620 cm⁻¹ (Benzene modes)Quinazolinones show the classic "benzenoid" ring stretch doublet.
C–H Bending ~3100 cm⁻¹ (C–H

thiophene)
~750–770 cm⁻¹ (Ortho-disubstituted)Quinazolinones show strong out-of-plane bending for 4 adjacent protons.

Mechanistic Insight & Structural Logic[3]

The vibrational frequency (


) of the carbonyl group is governed by Hooke's Law approximation: 

. In thienopyrimidinones, the force constant (

) is modulated by the conjugation efficiency between the fused thiophene ring and the pyrimidinone carbonyl.
  • Thiophene Effect: The sulfur atom in the thiophene ring donates electron density into the

    
    -system. This resonance increases the single-bond character of the carbonyl carbon-oxygen bond, theoretically lowering the stretching frequency compared to a non-conjugated system.
    
  • Isomerism (2,3-d vs. 3,2-d): The orientation of the sulfur atom relative to the carbonyl (syn vs. anti) alters the dipole vector. While the C=O shift is subtle (<10 cm⁻¹), the C–S fingerprint bands will differ in intensity and position due to reduced symmetry in the [3,2-d] isomer.

Visualizing the Structural Distinction

The following diagram illustrates the structural divergence and the associated vibrational nodes.

G Start Unknown Sample (Strong Band @ 1660-1690 cm⁻¹) Check1 Check Fingerprint Region (600 - 900 cm⁻¹) Start->Check1 Step 1 Path_Thieno Band @ 650-690 cm⁻¹ (C-S) Band @ 3100 cm⁻¹ (Thiophene C-H) Check1->Path_Thieno Matches Thiophene Profile Path_Quin No C-S Band Strong Band @ 750-770 cm⁻¹ (Ortho-disubstituted Benzene) Check1->Path_Quin Matches Benzene Profile Result_Thieno CONFIRMED: Thienopyrimidinone Path_Thieno->Result_Thieno Result_Quin CONFIRMED: Quinazolinone Path_Quin->Result_Quin

Figure 1: Decision logic for distinguishing Thienopyrimidinone from Quinazolinone using IR spectral markers.

Experimental Protocol: Validated IR Characterization

To ensure reproducibility and minimize artifacts (e.g., hygroscopic broadening), follow this standardized protocol.

Sample Preparation (Solid State)[1]
  • Method: Potassium Bromide (KBr) Pellet.

  • Rationale: KBr is transparent in the 4000–400 cm⁻¹ region, allowing clear observation of the critical C–S fingerprint bands which are often obscured by ATR diamond/ZnSe cut-offs or solvent peaks.

  • Step-by-Step:

    • Dry: Ensure the thienopyrimidinone sample is dried in a vacuum desiccator (P₂O₅) for 24h to remove solvate water (water O-H bands at 3400 cm⁻¹ can mask N-H stretches).

    • Ratio: Mix 1–2 mg of sample with 100 mg of spectroscopic grade dry KBr.

    • Grind: Pulverize in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

    • Press: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.

Data Acquisition[1][3]
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res for resolving isomer splitting).

  • Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air/KBr background before every sample to correct for atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Interpretation Workflow
  • Locate C=O: Identify the strongest peak in the 1650–1700 cm⁻¹ range.

  • Check N-H: If the N3 position is unsubstituted, look for a broad band at 3100–3300 cm⁻¹.[2] Absence of this band implies N-substitution or tautomerization.

  • Verify C-S: Zoom into 600–700 cm⁻¹. A medium/weak band confirms the thiophene fusion.

  • Cross-Reference: Compare with the Quinazolinone "exclusion zone" (750–770 cm⁻¹). If a strong sharp peak exists here, suspect a benzene ring (Quinazolinone) impurity or misidentification.[2]

Advanced Considerations: Isomerism & Tautomerism

Thieno[2,3-d] vs. Thieno[3,2-d]

IR spectroscopy has low resolution for distinguishing these positional isomers.[2]

  • Observation: Both isomers exhibit C=O bands within the 1660–1690 cm⁻¹ window.

  • Recommendation: Do not rely solely on IR. Use ¹H NMR (coupling constants of thiophene protons) as the primary discriminator. The IR C-S band may shift slightly (±10 cm⁻¹) due to the different electronic environment of the sulfur relative to the carbonyl, but this is rarely diagnostic without a reference standard.

Lactam-Lactim Tautomerism

Thienopyrimidinones can exist in the keto (lactam) or enol (lactim) form.

  • Solid State: Predominantly exists as the Lactam (C=O) form, stabilized by intermolecular hydrogen bonding (dimer formation).[2] This results in the characteristic 1660–1690 cm⁻¹ band.

  • Solution: In polar solvents, the equilibrium may shift.[2] If the C=O band weakens and a broad O-H band appears, consider lactim tautomerization.[2]

Structure Sub1 Thieno[2,3-d]pyrimidin-4-one (Lactam Form) Sub2 Intermolecular H-Bonding (Solid State) Sub1->Sub2 Stabilizes Sub3 Lowered C=O Freq (1660-1690 cm⁻¹) Sub2->Sub3 Causes

Figure 2: Impact of solid-state hydrogen bonding on Carbonyl frequency.

References

  • Synthesis and Spectral Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives Source: Hilaris Publisher URL:[2][Link][3][4][5]

  • Vibrational Assignments of Thieno[2,3-d]pyrimidin-4-one Source: ResearchGate (International Journal of Advance Research and Innovation) URL:[Link]

  • Quinazolinone IR Characteristics and Comparison Source: MDPI (Molecules) URL:[Link]

  • Infrared Spectroscopy of Carbonyl Groups (General Principles) Source: Chemistry LibreTexts URL:[Link]

  • Thiophene Ring Vibrational Modes (C-S Stretch) Source: Global Research Online URL:[2][Link]

Sources

Analytical Methodologies for Characterizing Tautomerism in 2-Methylthieno[3,2-d]pyrimidin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Tautomeric Challenge

The 2-methylthieno[3,2-d]pyrimidin-4-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase and tankyrase inhibitors [1]. A critical, yet often overlooked, aspect of developing therapeutics with this core is its inherent structural dynamism: the pyrimidin-4-one ring undergoes lactam-lactim (keto-enol) tautomerism [2].

In the lactam form , the molecule possesses a hydrogen-bond donor (N-H) and an acceptor (C=O). In the lactim form , proton migration to the oxygen generates an aromatic hydroxyl group (C-OH) and an imine nitrogen (N=C), fundamentally altering the molecule's hydrogen-bonding profile, nucleophilicity, and target-binding thermodynamics [3].

For drug development professionals, incorrectly assigning the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and failed docking simulations. This guide objectively compares the three premier analytical methodologies—Solution-State NMR, Single-Crystal X-Ray Diffraction (SCXRD), and Density Functional Theory (DFT) modeling—for characterizing this tautomeric equilibrium, providing actionable protocols and comparative experimental data.

Mechanistic Overview & Analytical Logic

The interconversion between the lactam and lactim forms involves a proton transfer that is highly dependent on the microenvironment (solvent polarity, pH, and temperature) [4]. Because the tautomerization barrier is relatively low, analytical techniques must be carefully selected based on whether the goal is to observe the dynamic equilibrium (solution state), the absolute static conformation (solid state), or the intrinsic thermodynamic stability (in silico).

TautomerismLogic Lactam Lactam Tautomer (NH, C=O) Equilibrium Proton Transfer Lactam->Equilibrium K_eq XRD X-Ray Diffraction (Solid State) Lactam->XRD DFT DFT Modeling (Thermodynamics) Lactam->DFT Lactim Lactim Tautomer (N, C-OH) Lactim->DFT Equilibrium->Lactim NMR Solution NMR (Dynamic State) Equilibrium->NMR

Fig 1: Lactam-lactim tautomeric equilibrium and targeted analytical modalities.

Methodology Comparison: NMR vs. SCXRD vs. DFT

A. Solution-State NMR Spectroscopy (1H, 13C, 15N)
  • Performance Profile: NMR is the gold standard for evaluating the compound in a physiologically relevant state. However, at room temperature, rapid proton exchange can lead to time-averaged signals, obscuring the distinct tautomers.

  • Causality in Experimental Design: To resolve this, Variable-Temperature (VT) NMR is employed to slow down the exchange rate below the NMR timescale. Furthermore,

    
    N-HMBC is critical because the chemical shift of the pyrimidine nitrogen is highly sensitive to protonation (~150 ppm for lactam NH vs. ~250 ppm for lactim N).
    
  • Limitations: Requires high sample concentrations and specialized cryoprobes for

    
    N detection at natural abundance.
    
B. Single-Crystal X-Ray Diffraction (SCXRD)
  • Performance Profile: SCXRD provides unequivocal 3D spatial coordinates, allowing for the precise measurement of C-O and C-N bond lengths. A C=O double bond (lactam) typically measures ~1.23 Å, whereas a C-OH single bond (lactim) is ~1.34 Å [5].

  • Causality in Experimental Design: In the solid state, 2-methylthieno[3,2-d]pyrimidin-4-one almost exclusively crystallizes in the lactam form. This is driven by the thermodynamic stabilization afforded by strong intermolecular N-H···O hydrogen bonds, which form stable cyclic dimers [4].

  • Limitations: SCXRD only represents the solid-state preference and cannot predict the tautomeric ratio in an aqueous biological assay.

C. Density Functional Theory (DFT) Modeling
  • Performance Profile: Computational chemistry allows researchers to calculate the zero-point energies and free energies (

    
    ) of both isolated tautomers.
    
  • Causality in Experimental Design: The B3LYP functional with a 6-311++G(d,p) basis set is chosen because the diffuse functions ("++") are essential for accurately modeling the lone pairs on the nitrogen and oxygen atoms involved in tautomerism [6]. Implicit solvation models (e.g., PCM) must be applied, as gas-phase calculations often over-stabilize the lactim form due to the lack of dielectric screening.

  • Limitations: Highly dependent on the chosen functional and basis set; does not account for explicit solvent interactions unless computationally expensive molecular dynamics (MD) are used.

Quantitative Data Comparison

The following table synthesizes the expected analytical signatures for the tautomers of 2-methylthieno[3,2-d]pyrimidin-4-one, providing a benchmark for empirical validation.

Analytical MetricLactam Signature (Dominant)Lactim Signature (Minor)Diagnostic Resolution

H NMR (DMSO-

)
Broad singlet at ~12.5 ppm (N-H)Singlet at ~11.0 ppm (O-H)High (if exchange is slow)

C NMR (C4 position)
~158 - 160 ppm (C=O)~164 - 166 ppm (C-OH)Medium

N NMR (N3 position)
~150 ppm (Protonated)~250 ppm (Unprotonated)Highest
SCXRD Bond Lengths C-O: ~1.23 Å | C3-N3: ~1.38 ÅC-O: ~1.34 Å | C3-N3: ~1.28 ÅAbsolute (Solid State)
FT-IR Spectroscopy Strong band at ~1670 cm

(C=O)
Band at ~3400 cm

(O-H)
Medium
DFT Relative Energy (

)
0.0 kcal/mol (Reference)+6.5 to +8.2 kcal/molHigh (Theoretical)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows.

Protocol 1: VT-NMR Characterization
  • Sample Preparation: Dissolve 15 mg of 2-methylthieno[3,2-d]pyrimidin-4-one in 0.6 mL of strictly anhydrous DMSO-

    
    . Causality: Trace water catalyzes rapid proton exchange, which will coalesce the NH/OH signals and defeat the purpose of the analysis.
    
  • Acquisition: Acquire standard 1D

    
    H spectra starting at 298 K. Stepwise, decrease the temperature to 273 K, then 253 K (using a suitable low-freezing solvent mixture if required, or DMF-
    
    
    
    ).
  • Validation: The protocol is validated when the broad exchange peak resolves into distinct, sharp singlets. Integrate the resolved peaks to calculate the equilibrium constant (

    
    ).
    
Protocol 2: DFT Thermodynamic Modeling
  • Geometry Optimization: Build both lactam and lactim structures in a computational suite (e.g., Gaussian). Optimize geometries using B3LYP/6-311++G(d,p) with the Polarizable Continuum Model (PCM) set to water.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.

  • Validation: Confirm that there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum. Extract the Gibbs free energy to calculate the theoretical Boltzmann distribution.

Workflow Step1 Synthesis & Purification Step2 VT-NMR (Solution) Step1->Step2 Step3 SCXRD (Solid) Step1->Step3 Step4 DFT Modeling (In Silico) Step1->Step4 Step5 Data Synthesis & Tautomer Ratio Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Tri-modal workflow for characterizing thienopyrimidinone tautomerism.

Conclusion and Best Practices

No single analytical technique provides a complete picture of lactam-lactim tautomerism in 2-methylthieno[3,2-d]pyrimidin-4-one.

  • Relying solely on SCXRD will lead to the assumption that the compound is 100% lactam, ignoring the biologically relevant solution dynamics.

  • Relying solely on DFT risks overestimating the lactim population if solvent hydrogen-bonding networks are not explicitly modeled.

Recommendation: For drug development professionals, a multi-modal approach is mandatory. Begin with DFT to establish the theoretical energy gap, use SCXRD to confirm the solid-state packing (crucial for formulation), and rely on


N-HMBC NMR  in polar aprotic and protic solvents to define the actual pharmacophore presented to the biological target.

References

  • Scaffold hopping approach on the route to selective tankyrase inhibitors National Institutes of Health (NIH) / PubMed Central[Link] [1]

  • What is Lactam Lactim Tautomerism? AskIITians[Link] [2]

  • Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism in Furo(thieno)[3,2-d]pyrimidines Bentham Science Publishers / Current Organic Chemistry[Link] [3]

  • The Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran SciSpace[Link] [4]

  • Synthesis, spectral characteristics and structures of heterocyclic thioanalogues (Topics by Science.gov) Science.gov[Link] [5]

  • Density Functional Theory (DFT) calculations of aminobenzoic acid derivatives (Topics by Science.gov) Science.gov[Link] [6]

Safety Operating Guide

Personal protective equipment for handling 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Precautionary Principle"

As researchers, we often handle intermediate scaffolds like 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one (CAS Ref: 18678-13-2 equivalent). While standard Safety Data Sheets (SDS) often classify these as "Warning" (H302, H315, H335), this classification can be deceptively mild.

Scientific Context: Thieno[3,2-d]pyrimidines are "privileged scaffolds" in medicinal chemistry, frequently serving as bioisosteres for purines.[1] They are widely researched as kinase inhibitors (e.g., EGFR, PI3K) and anti-infectives.[1]

The Directive: Because this compound is designed to be biologically active, you must treat it as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise. The primary risk is not acute chemical burn, but pharmacological effect via inhalation of dust .

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the risk. For research-grade thienopyrimidines lacking full toxicological profiles, we apply Occupational Exposure Banding (OEB) .

ParameterClassificationRationale
Physical State Solid / Crystalline PowderHigh potential for aerosolization during weighing.
Primary Route Inhalation & DermalMucous membrane absorption is rapid for heterocyclic amines.
Bioactivity High (Assumed) Structural similarity to ATP-competitive inhibitors.
OEB Assignment Band 3 (10–100 µg/m³) Requires containment + respiratory protection.

PPE Specifications: The Defense System

Do not rely on generic "lab safety" advice. For this specific scaffold, use the following technical specifications.

A. Respiratory Protection (Critical)
  • Standard Operation: Work inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

  • PPE Layer: If working outside a hood (or cleaning spills), a standard surgical mask is useless .

    • Minimum: N95 Filtering Facepiece (fit-tested).

    • Recommended: P100 Half-Face Elastomeric Respirator (blocks 99.97% of particles, including oil-based aerosols if solubilized).

B. Dermal Barrier (Gloves)

Thienopyrimidines are organic heterocycles; they can permeate thin latex.

  • Material: Nitrile Rubber (NBR).

  • Technique: Double-Gloving .

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white) to reveal breaches.

    • Outer Layer: 5-8 mil (0.12–0.20 mm) Nitrile (Long cuff preferred).

  • Change Frequency: Every 2 hours or immediately upon splash contact.

C. Ocular & Body
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses with side shields are insufficient for powders that drift.

  • Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton coats trap dust and become secondary contamination sources.

Operational Protocol: Weighing & Solubilization

The moment of highest risk is weighing , where static electricity can disperse the powder.

Step-by-Step Workflow
  • Preparation:

    • Activate Ionizer fan (if available) to neutralize static charge on the weighing boat.

    • Place an absorbent pad (plastic-backed) in the fume hood.

  • The Transfer:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of library compounds.

  • Solubilization (The "Lock-Down"):

    • Add solvent (DMSO or DMF are standard for this scaffold) to the vial before removing it from the hood.

    • Why? Once in solution, the inhalation risk drops significantly (though dermal risk remains).

  • Decontamination:

    • Wipe the balance and surrounding area.

    • Solvent Choice: Water is ineffective for thienopyrimidines.[2] Use 70% Ethanol or a surfactant-based cleaner (e.g., Decon 90) to solubilize and remove residues.

Visualizing the Safety Logic

Diagram 1: Hierarchy of Protection (Decision Logic)

ProtectionHierarchy Risk Hazard: 2-methyl-1H-thieno[3,2-d]pyrimidin-4-one (Bioactive Dust) Engineering Primary Barrier: Fume Hood / BSC Class II Risk->Engineering Containment Admin Admin Controls: SOPs, OEB Banding, Training Engineering->Admin Procedure PPE Last Line of Defense: PPE (Respirator, Double Gloves) Admin->PPE Exposure Control

Caption: The "Swiss Cheese" model of safety. PPE is the final barrier, not the first.

Diagram 2: The "Double-Glove" Doffing Sequence

Correct removal is vital to prevent self-contamination.

DoffingSequence Step1 1. Contaminated Outer Gloves Step2 2. Peel Outer Glove (Beak Method) Step1->Step2 Step3 3. Inspect Inner Gloves (Clean?) Step2->Step3 Step4 4. Wash Hands (With Inner Gloves On) Step3->Step4 Step5 5. Remove Inner Gloves & Discard Step4->Step5

Caption: Protocol for removing PPE without touching skin. Washing inner gloves adds a safety layer.

Emergency Response & Disposal

  • Inhalation: Move to fresh air immediately. If you taste a metallic or bitter taste, exposure has occurred.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (it enhances absorption of the chemical).

  • Disposal:

    • Solid Waste: Hazardous Waste (P-listed equivalent protocol recommended).

    • Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/Ethanol) or "Halogenated" depending on the co-solvent.

    • Never flush down the drain.

References

  • National Institutes of Health (NIH) - PubChem. 2-Methylthieno[3,2-d]pyrimidin-4(3H)-one Compound Summary. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]

  • American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. [Link]

  • SafeWork NSW. Guidance on Occupational Exposure Banding (OEB). [Link]

Sources

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